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Core Science & Biosynthesis

Foundational

physicochemical properties of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Physicochemical Characterization of Novel Pyrazole Amines A Case Study on: 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Abstract The pyrazole scaffold is a cornerstone of modern medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of Novel Pyrazole Amines A Case Study on: 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of pyrazole exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The successful progression of any novel pyrazole-based compound from a laboratory curiosity to a viable drug candidate is critically dependent on a thorough and early understanding of its fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence formulation strategies and toxicological assessment.

This guide provides a comprehensive framework for the systematic physicochemical characterization of a novel pyrazole amine, using the hypothetical molecule 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine as a working example. Rather than presenting pre-existing data, this document serves as a methodological whitepaper, detailing the necessary experimental protocols and, crucially, the scientific rationale behind them. We will explore the determination of solubility, pKa, lipophilicity, and thermal properties, providing field-proven insights to guide researchers in their own discovery efforts.

Foundational Analysis and Molecular Structure

The first step in characterizing any new chemical entity is a foundational analysis of its structure. The properties of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine are dictated by the interplay of its constituent functional groups:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This core is relatively planar and can participate in hydrogen bonding as both a donor (N-H) and acceptor (pyridine-like nitrogen).[5]

  • 3-Amino Group (-NH₂): This primary amine is the principal basic center of the molecule. Its ability to accept a proton (ionize) is a primary determinant of the compound's aqueous solubility and pKa.[6][7][8]

  • 4-Methyl Group (-CH₃): A small, non-polar group that slightly increases lipophilicity.

  • 1-(2-methoxypropyl) Group: A more substantial non-polar side chain containing an ether linkage. This group significantly contributes to the molecule's overall lipophilicity and can influence its binding to biological targets.

Molecular Formula: C₈H₁₅N₃O

Molecular Weight: 169.23 g/mol

These basic descriptors are the starting point for all subsequent experimental work. A summary of the key physicochemical properties to be determined is presented below.

Table 1: Core Physicochemical Properties of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

PropertySymbolSignificance in Drug DevelopmentExperimental Value
Solubility
Aqueous (pH 7.4)S (aq)Determines bioavailability and suitability for intravenous formulations.To be determined
Acidic (pH 2.0)S (acid)Predicts dissolution in the stomach.To be determined
Organic (e.g., DMSO)S (org)Relevant for stock solution preparation and synthetic workup.To be determined
Dissociation Constant pKaGoverns ionization state, affecting absorption, solubility, and receptor binding.[9]To be determined
Lipophilicity LogD (pH 7.4)Predicts membrane permeability and potential for off-target effects.To be determined
Thermal Properties
Melting PointM.P.Indicator of purity and solid-state stability.To be determined

Experimental Characterization: Protocols and Rationale

This section provides detailed, self-validating protocols for determining the critical properties outlined in Table 1. The causality behind each experimental choice is explained to provide a robust and transferable methodology.

Solubility Determination

Expertise & Experience: Solubility is not a single value but is highly dependent on the solvent system, particularly pH for an ionizable compound like an amine.[10] We must therefore assess solubility under conditions that mimic both physiological environments (stomach, blood plasma) and laboratory settings. A thermodynamic equilibrium shake-flask method is the gold standard for its accuracy.

Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume (e.g., 1 mL) of a specific solvent (e.g., pH 7.4 phosphate-buffered saline, pH 2.0 HCl solution, DMSO). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a temperature-controlled agitator (e.g., 25°C or 37°C) for a minimum of 24 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Sample Separation: After equilibration, allow the vials to stand until the excess solid has sedimented. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter (compatible with the solvent) to remove any undissolved particulates.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, typically HPLC-UV.

  • Calculation: The solubility is reported as the measured concentration (e.g., in mg/mL or µM) of the saturated solution.

Trustworthiness: This protocol is self-validating because the presence of undissolved solid at the end of the experiment visually confirms that equilibrium saturation was achieved. The use of a validated HPLC method ensures accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_quant Quantification A Add excess compound to solvent vials (pH 2.0, pH 7.4, DMSO) B Agitate at constant temperature for >24h A->B Ensure saturation C Centrifuge or sediment excess solid B->C D Filter supernatant (0.22 µm syringe filter) C->D E Dilute filtrate D->E F Analyze by validated HPLC-UV method E->F G Calculate Concentration (mg/mL or µM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination

Expertise & Experience: The pKa value dictates the charge state of a molecule at a given pH. For our aminopyrazole, the amine group will be protonated (positively charged) at pH values below its pKa and neutral at pH values above it. This profoundly impacts every aspect of its ADME profile. Potentiometric titration is a highly reliable and direct method for measuring pKa.[11][12]

Protocol: Potentiometric Titration for pKa Determination

  • System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4, 7, and 10 to ensure accurate readings across the titration range.[11]

  • Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent system if necessary (e.g., methanol/water) to a known concentration (e.g., 1-10 mM).[9] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[11]

  • Initial Acidification: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Using a calibrated burette, add a strong acid (e.g., 0.1 M HCl) to lower the pH to ~2, ensuring the amine is fully protonated.

  • Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[11] Continue until the pH reaches ~12.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoidal curve.[12] This point corresponds to the half-equivalence point, where the concentrations of the protonated and neutral species are equal (pH = pKa).[11]

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the mean pKa value with the standard deviation.[11]

Trustworthiness: The method's reliability stems from its direct measurement of pH changes. The calibration step ensures instrumental accuracy, while triplicate analysis validates the precision of the result.

G cluster_setup Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10) B Prepare analyte solution (e.g., 1 mM in H₂O) A->B C Purge with N₂ B->C Remove CO₂ D Acidify to pH ~2 with 0.1 M HCl C->D Fully protonate amine E Add increments of 0.1 M NaOH D->E F Record stabilized pH after each addition E->F F->E Continue until pH ~12 G Plot pH vs. Volume NaOH F->G H Identify inflection point of the sigmoid curve G->H I Determine pKa (pKa = pH at 1/2 equiv. point) H->I J Repeat 3x & Calculate Mean ± SD I->J

Caption: Workflow for Potentiometric pKa Determination.

Data Interpretation and Application in Drug Development

The true value of physicochemical data lies in its application. The experimental values obtained through the protocols above provide a predictive roadmap for a compound's journey through the drug development pipeline.

  • High Solubility at pH 2, Low at pH 7.4: If our aminopyrazole exhibits this profile, it suggests it will dissolve readily in the stomach but may precipitate in the higher pH environment of the small intestine. This could lead to poor or variable absorption and might necessitate the development of an amorphous solid dispersion or a salt form to improve intestinal solubility.

  • A pKa of 5.5: A compound with this pKa would be ~99% ionized in the stomach (pH 2) but only ~1% ionized in the blood (pH 7.4). This profile is often favorable, as the high solubility in the stomach aids dissolution, while the high proportion of the neutral, more lipophilic form at physiological pH facilitates passive diffusion across the intestinal membrane.

  • A High LogD at pH 7.4: This would indicate good membrane permeability but could also be a red flag for issues such as high plasma protein binding, rapid metabolism by cytochrome P450 enzymes, or potential for hERG channel inhibition. This data would guide the medicinal chemistry team to potentially introduce more polar groups in subsequent optimization cycles to mitigate these risks.

By systematically determining and intelligently interpreting these core physicochemical properties, researchers can make informed, data-driven decisions, significantly increasing the probability of advancing a promising molecule like 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine toward clinical success.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Amine Unknowns. University of California, Irvine, Department of Chemistry. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Boulder, Department of Chemistry. [Link]

  • pKa Value Determination Guidance 2024. PharmaeliX. [Link]

  • Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]

  • Test for Amino Groups. BYJU'S. [Link]

  • Di Sarno, V., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. [Link]

  • Straker, L., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia. [Link]

  • van der Water, S., et al. (2017). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Kumar, A., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Faritha, A., et al. (2014). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Exploratory

Structural Elucidation of 1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine: A Comprehensive Crystallographic Guide

Executive Summary & Chemical Context The pyrazole-3-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a critical hinge-binding motif in kinase inhibitors targeting RIPK1, CDK2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The pyrazole-3-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a critical hinge-binding motif in kinase inhibitors targeting RIPK1, CDK2, and Aurora A 12. The compound 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine introduces unique structural dynamics to this class. The rigid, aromatic pyrazole core is juxtaposed with the conformational flexibility of the 2-methoxypropyl chain and the steric influence of the 4-methyl group.

Because regiochemistry in highly substituted pyrazoles can be ambiguous and difficult to resolve via standard 1D and 2D NMR techniques (such as NOESY or HMBC), Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for absolute structural confirmation 3. This whitepaper details the end-to-end methodology for the crystallization, X-ray diffraction analysis, and structural validation of this specific pyrazole derivative.

Crystallization Methodology

Causality & Rationale: Pyrazole-amines are highly prone to polymorphism due to competing hydrogen bond donors (the primary amine) and acceptors (the pyrazole N2 and the methoxy oxygen). To isolate the thermodynamically stable polymorph suitable for SCXRD, slow vapor diffusion is preferred over rapid cooling. Vapor diffusion tightly controls the supersaturation rate, allowing the molecules sufficient time to correct stacking errors and arrange into the lowest-energy crystal lattice.

Protocol: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10 mg of synthesized 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine in 0.5 mL of a high-solubility inner solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved impurities) that could cause premature, low-quality precipitation.

  • Anti-Solvent Chamber: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-Hexane or Pentane).

  • Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 3–7 days, as the anti-solvent vapor slowly diffuses into the inner vial, inspect for the formation of well-defined, transparent single crystals (ideal dimensions: 0.1 × 0.1 × 0.2 mm).

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Causality & Rationale: Data collection must be performed at cryogenic temperatures (typically 100 K). Cooling minimizes atomic thermal vibrations (Debye-Waller factors), which significantly enhances the intensity of high-angle diffraction spots. This leads to higher resolution data, allowing for the precise anisotropic refinement of all non-hydrogen atoms and the accurate location of the amine hydrogen atoms from the difference Fourier map.

Protocol: Data Collection and Refinement
  • Mounting: Coat a selected single crystal in Paratone-N oil to protect it from atmospheric moisture and prevent solvent loss. Mount it on a MiTeGen cryoloop.

  • Cooling: Transfer the loop immediately to the diffractometer goniometer head under a continuous 100 K nitrogen cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Integration & Correction: Integrate the raw frames using SAINT software. Apply multi-scan absorption corrections using SADABS to account for the crystal's shape and X-ray path length variations.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Locate the amine N-H protons from the electron density map and refine them freely to accurately determine hydrogen bonding geometries.

SCXRD_Workflow A 1. Crystal Selection & Mounting (Cryoloop, Paratone Oil) B 2. Data Collection (Mo Kα, 100 K) A->B C 3. Data Reduction & Integration (SAINT) B->C D 4. Absorption Correction (SADABS) C->D E 5. Structure Solution (Direct Methods / SHELXT) D->E F 6. Structure Refinement (Least-Squares / SHELXL) E->F G 7. Validation & CIF Generation (checkCIF) F->G

Fig 1. Step-by-step Single-Crystal X-ray Diffraction (SCXRD) data processing and refinement workflow.

Crystallographic Data & Structural Elucidation

Based on structural analogs and the fundamental crystallography of substituted 1H-pyrazol-3-amines, the compound is expected to crystallize in a monoclinic system, driven by the directional nature of its hydrogen bonds 4.

Quantitative Data Summary

The table below compares the expected crystallographic parameters of the target compound against a baseline unsubstituted reference.

Crystallographic Parameter1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (Target)1H-pyrazol-3-amine (Reference)
Empirical Formula C₈H₁₅N₃OC₃H₅N₃
Formula Weight ( g/mol ) 169.2383.09
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Temperature (K) 100(2)100(2)
a (Å) ~ 8.527.21
b (Å) ~ 12.1511.54
c (Å) ~ 10.409.88
β (°) ~ 95.0593.50
Volume (ų) ~ 1073.4820.1
Z (Molecules/Unit Cell) 44
Hydrogen Bonding Logic

The crystal packing is dictated by a robust supramolecular network. The primary amine group acts as a dual hydrogen-bond donor.

  • Intermolecular N-H···N: One amine proton interacts with the unprotonated pyrazole nitrogen (N2) of an adjacent molecule, forming a classic centrosymmetric R22​(6) dimer motif.

  • Intermolecular N-H···O: The second amine proton interacts with the methoxy oxygen of another adjacent molecule, propagating a 1D polymeric chain along the crystallographic b-axis.

HBond_Network MolA Molecule A (3-Amine Donor) MolB Molecule B (Pyrazole N2 Acceptor) MolA->MolB N-H···N (Intermolecular) MolC Molecule C (Methoxy O Acceptor) MolA->MolC N-H···O (Chain Formation) MolB->MolA R2(6) Dimer Motif

Fig 2. Primary hydrogen bonding network logic for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

Bulk Phase Validation via PXRD

Causality & Rationale: A single crystal chosen for SCXRD may represent a kinetic anomaly or a minor polymorph rather than the bulk synthesized material. To ensure the trustworthiness of the structural data, Powder X-ray Diffraction (PXRD) is employed as a self-validating system. By comparing the experimental PXRD pattern of the bulk powder to the theoretical pattern simulated directly from the SCXRD .cif file, phase purity is unambiguously confirmed.

Protocol: PXRD Validation
  • Sample Preparation: Gently grind 50 mg of the bulk 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine powder using an agate mortar and pestle to ensure a uniform particle size (minimizing preferred orientation effects).

  • Mounting: Back-load the powder into a zero-background silicon sample holder to ensure a flat sample surface.

  • Data Collection: Scan the sample from 2 θ = 5° to 50° using a Cu Kα source ( λ = 1.5406 Å) with a step size of 0.01° and a scan speed of 1°/min.

  • Simulation & Overlay: Use Mercury (CCDC) to generate a simulated powder pattern from the refined SCXRD coordinates. Overlay the simulated and experimental spectra. A match in peak positions (accounting for slight thermal expansion shifts if PXRD is done at room temperature) validates that the bulk material is phase-pure and structurally identical to the single crystal.

References

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (PMC).[Link]

  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. National Institutes of Health (PMC).[Link]

  • Part of the crystal structure of (II), showing the two independent chains parallel to [100]. ResearchGate.[Link]

Sources

Exploratory

pharmacophore modeling using 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine scaffold

An In-depth Technical Guide to Pharmacophore Modeling Using the 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Scaffold Executive Summary In the landscape of modern drug discovery, the identification and optimization of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Pharmacophore Modeling Using the 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Scaffold

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of novel molecular entities with therapeutic potential is a paramount challenge. Computational techniques, particularly pharmacophore modeling, have become indispensable for accelerating this process.[1] This guide serves as a technical whitepaper for researchers, medicinal chemists, and drug development professionals, detailing the principles and practical application of pharmacophore modeling. We will use the versatile 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine scaffold as a central case study to illustrate these powerful methodologies. The narrative will move beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in scientific integrity and providing a framework for developing robust, predictive models for virtual screening and lead optimization.

Chapter 1: The Pyrazole Scaffold in Modern Drug Discovery

The Concept of the Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyrazole ring is a quintessential example of such a scaffold.[2] Its synthetic accessibility, metabolic stability, and ability to serve as a versatile bioisosteric replacement for other functional groups make it a cornerstone in the design of novel therapeutics.[2][3] Numerous FDA-approved drugs, including the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its significance.[2][4]

The Pharmacological Versatility of the Pyrazole Core

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[5] This structure is a hub of pharmacological activity, with derivatives demonstrating a wide array of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][6][7] Its prominence in kinase inhibitor design is particularly noteworthy; the pyrazole structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[2]

Focus Scaffold: 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

This guide focuses on a specific, functionalized pyrazole derivative. A structural analysis reveals several key features that can contribute to molecular interactions:

  • Pyrazole Ring: An aromatic system capable of π-π stacking and other non-covalent interactions.

  • 3-amino Group (-NH2): A primary amine that can act as a potent hydrogen bond donor.

  • N1-(2-methoxypropyl) Group: A flexible, lipophilic side chain containing an ether linkage, which can act as a hydrogen bond acceptor and explore hydrophobic pockets within a binding site.

  • 4-methyl Group (-CH3): A small hydrophobic substituent that can influence the orientation of the scaffold within a binding pocket.

Understanding these individual components is the first step in hypothesizing their potential roles in binding to a biological target and forms the basis for constructing a pharmacophore model.

Chapter 2: Fundamentals of Pharmacophore Modeling

Defining the Pharmacophore Concept

A pharmacophore is an abstract representation of the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target.[8][9] It is not a real molecule but rather a three-dimensional arrangement of essential features that a molecule must possess to be biologically active.[1] This model serves as a 3D query for identifying new molecules with the potential for similar biological activity.[10]

Key Pharmacophoric Features

Pharmacophore models are built from a universal set of feature types that represent potential molecular interactions. The most common features include:

  • Hydrogen Bond Acceptor (HBA): A Lewis base (e.g., carbonyl oxygen, ether oxygen, pyridine-like nitrogen).

  • Hydrogen Bond Donor (HBD): A Lewis acid (e.g., hydroxyl group, primary/secondary amine).

  • Hydrophobic (H): Non-polar groups that can engage in van der Waals or hydrophobic interactions (e.g., alkyl chains, methyl groups).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system (e.g., phenyl ring, pyrazole ring).

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH (e.g., primary amine, carboxylic acid).

Core Methodologies: Ligand-Based vs. Structure-Based Modeling

The choice between the two primary pharmacophore modeling approaches is dictated by the available data.[8][11]

  • Ligand-Based Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active and inactive ligands is available.[8][11] The core assumption is that molecules with similar biological activity share a common binding mode and, therefore, a common set of pharmacophoric features.[12]

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (or a protein-ligand complex) is available, a pharmacophore can be derived directly from the binding site.[12][13] This method maps the key interaction points within the active site, providing a direct template for ligand design.[13]

Expert Insight: The most robust models often integrate both approaches. For instance, a ligand-based hypothesis can be validated by mapping it onto a known protein structure to confirm its feasibility.[12]

Chapter 3: Ligand-Based Pharmacophore Modeling Workflow

This workflow is the method of choice when beginning a project with a series of active compounds, such as derivatives of our pyrazole scaffold, without a known protein structure.

Step-by-Step Experimental Protocol
  • Training and Test Set Preparation:

    • Objective: To assemble a dataset that can build and validate a predictive model.

    • Procedure:

      • Compile a set of molecules with known biological activity against the target of interest. For our case, this would be various analogs of the 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine scaffold.

      • Segregate the compounds into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%).

      • Ensure the training set is structurally diverse and covers a wide range of activity values (e.g., from highly active to inactive).[14] Inactives are crucial for defining features that should not be present.

      • The test set should be an independent collection of molecules, not used in model generation, to provide an unbiased assessment of the model's predictive power.[12]

  • Conformational Analysis:

    • Objective: To generate a representative set of low-energy 3D conformations for each flexible molecule in the training set.

    • Causality: A ligand's bioactive conformation (the shape it adopts when bound to its target) may not be its lowest energy state in solution.[12] Therefore, a thorough search of conformational space is critical.

    • Procedure: Use computational tools to generate multiple conformers for each ligand. Methods can range from systematic searches to Monte Carlo sampling or molecular dynamics.[12][15]

  • Hypothesis Generation:

    • Objective: To identify a 3D arrangement of pharmacophoric features common to all active molecules in the training set.

    • Procedure:

      • Algorithms superimpose the various conformations of the active molecules, searching for common feature alignments.[15][16]

      • The software generates multiple pharmacophore hypotheses, each consisting of a unique combination of features (e.g., one HBD, one HBA, and two hydrophobic centers).

      • Each hypothesis is scored based on how well it maps to the active molecules while simultaneously avoiding mapping to known inactive molecules.

  • Model Validation:

    • Objective: To ensure the selected pharmacophore model is statistically significant and has true predictive power.

    • Procedure:

      • Fischer's Randomization Test: The software shuffles the activity data among the compounds and attempts to build a new pharmacophore model. This is repeated many times (e.g., at a 95% confidence level). If the original model's score is significantly better than any of the random models, it suggests the model is not due to chance.[17]

      • Test Set Validation: The generated pharmacophore model is used as a query to screen the external test set. A good model should correctly identify the active compounds as "hits" and the inactive compounds as "non-hits."[18][19]

      • Decoy Set Validation: A large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but assumed to be inactive) is screened. The model's ability to prioritize the few known actives from the vast number of decoys is measured by the Enrichment Factor (EF) .[17]

Ligand-Based Workflow Diagram

LigandBasedWorkflow cluster_data 1. Data Preparation cluster_model 2. Model Generation cluster_validation 3. Model Validation A Active & Inactive Ligands (e.g., Pyrazole Analogs) B Segregate into Training Set (70-80%) A->B C External Test Set (20-30%) A->C D Conformational Analysis of Training Set Ligands B->D E Align Molecules & Generate Hypotheses D->E F Score & Rank Hypotheses E->F G Fischer's Randomization F->G H Screen External Test Set F->H I Screen Decoy Set (Calculate EF) F->I J Validated Pharmacophore Model G->J H->J I->J StructureBasedWorkflow cluster_prep 1. Structure Preparation cluster_gen 2. Model Generation cluster_refine 3. Model Refinement A Obtain Protein-Ligand 3D Structure (e.g., PDB) B Prepare Protein (Add H, Remove Water) A->B C Identify Binding Site B->C D Map Protein-Ligand Interactions C->D E Generate Pharmacophore Features from Interactions D->E F Add Exclusion Volumes (Shape Constraints) E->F G Final Structure-Based Pharmacophore Model F->G

Caption: Workflow for structure-based pharmacophore model generation.

Chapter 5: Application in Virtual Screening & Lead Optimization

A validated pharmacophore model is a powerful tool for advancing a drug discovery project. [20]

  • Virtual Screening (VS): The pharmacophore model is used as a 3D query to rapidly screen large databases containing millions of compounds. [1][21]This process filters the library, retaining only those molecules that match the pharmacophore's features and spatial constraints, significantly reducing the number of compounds that need to be tested experimentally. [20]* Scaffold Hopping: Pharmacophore-based screening is particularly effective for scaffold hopping—identifying molecules with entirely new core structures (scaffolds) that still present the necessary pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved properties.

  • Lead Optimization: The model provides a rational basis for guiding chemical modifications to a lead compound. [1]For example, if a model indicates an unfulfilled HBD feature in a specific region, chemists can synthesize analogs with a donor group at that position to potentially enhance binding affinity and potency.

Representative Virtual Screening Data

The table below illustrates a hypothetical outcome of a virtual screening campaign using a pharmacophore model derived from our pyrazole scaffold.

Database ScreenedInitial SizeHits Matching PharmacophoreHit Rate (%)Known Actives in DBActives FoundEnrichment Factor (EF)
ZINC151,000,0005,2500.53%2018171.4
Enamine REAL5,000,00021,5000.43%2017186.0

Note: The Enrichment Factor (EF) is calculated as (Actives Found / Total Hits) / (Total Actives / Total Database Size). A high EF value indicates the model is highly effective at distinguishing active compounds from the general chemical space.

Chapter 6: Conclusion and Future Directions

Pharmacophore modeling is a cornerstone of rational drug design, providing an efficient and insightful method for understanding molecular recognition. [1][8]By using the 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine scaffold as a conceptual starting point, we have outlined the robust, self-validating workflows for both ligand- and structure-based approaches. The pyrazole core represents a promising frontier in drug discovery, and its potential can be effectively explored and harnessed through these computational strategies. [25] Future success in drug discovery will increasingly rely on the integration of pharmacophore modeling with other in silico techniques. Combining pharmacophore screening with molecular docking, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms can create a powerful, multi-faceted computational pipeline, enhancing the accuracy of hit identification and accelerating the journey from a promising scaffold to a clinical candidate. [26][27][28]

References

  • Protac. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro.
  • (n.d.). Pharmacophore Modelling in Drug Discovery and Development.
  • Boateng, R. A., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?
  • (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.
  • Hilaris Publisher. (2025). Pharmacophore Modeling: A Cornerstone of Drug Discovery.
  • Gruttadauria, F. M., et al. (2024). PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes. ACS Publications.
  • Protheragen. (n.d.). Ligand-based Pharmacophore Modeling.
  • Rana, M., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research.
  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
  • Chen, X., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed.
  • Genomatics. (2026). Pharmacophore Modeling and Mapping. Genomics & Informatics Lab.
  • (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate.
  • Creative Biostructure. (n.d.). Pharmacophore Modeling.
  • Schaller, D., et al. (2022). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications.
  • (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • (n.d.). Computational workflow for structure-based pharmacophore modelling. ResearchGate.
  • Fiorito, S., et al. (n.d.). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
  • Hilaris Publisher. (n.d.). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.
  • Wang, T., et al. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.
  • Pîrvu, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • Fiveable. (2025). Pharmacophore modeling.
  • (n.d.). Validation of the generated pharmacophore model. Bio-protocol.
  • Singh, P., et al. (2022). Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. PubMed.
  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
  • Juniper Publishers. (2023). Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T.
  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate.
  • Cárdenas-Galindo, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.

Sources

Foundational

A Comprehensive Technical Guide to the Computational Chemistry and Electronic Properties of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth exploration of the computational chemistry and electronic properties of the novel pyrazole derivative, 1-(2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the computational chemistry and electronic properties of the novel pyrazole derivative, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. Pyrazole-containing molecules are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation in numerous FDA-approved drugs.[1][2][3] Understanding the electronic landscape of new pyrazole derivatives is paramount for predicting their reactivity, stability, and potential as drug candidates. This document outlines the theoretical framework and practical application of computational methods, specifically Density Functional Theory (DFT), to elucidate the molecular structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of the title compound. Furthermore, a plausible synthetic route and standard characterization protocols are proposed. The insights presented herein are intended to guide researchers in the rational design and development of new pyrazole-based therapeutic agents.

The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic features, including its conformational rigidity and hydrogen-bonding capabilities, allow for diverse interactions with biological targets.[1] This has led to the development of pyrazole-based drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4][5] The functionalization of the pyrazole ring, particularly with amino groups, has proven to be a fruitful strategy for creating potent and selective drug candidates.[4] The title compound, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, represents a novel exploration of this chemical space, and its computational analysis is the first step in unlocking its therapeutic potential.

Molecular Structure and Theoretical Framework

The molecular structure of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine features a pyrazole ring substituted at the N1 position with a 2-methoxypropyl group, a methyl group at the C4 position, and an amine group at the C3 position.

Figure 1: 2D and 3D Representations of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (Image of the 2D and 3D structures of the molecule would be placed here. As a language model, I cannot generate images directly.)

In the absence of experimental crystallographic data, the initial 3D geometry for computational analysis is constructed using standard bond lengths and angles. This initial structure serves as the starting point for geometry optimization calculations.

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules in computational chemistry.[6][7][8][9] Its balance of accuracy and computational cost makes it an ideal choice for studying medium-sized organic molecules like pyrazole derivatives.

Rationale for Method Selection

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its robust performance in predicting the geometries and electronic properties of a wide range of organic compounds.[10][11] This functional, paired with a sufficiently large basis set such as 6-311++G(d,p), provides a reliable level of theory for the calculations outlined in this guide.[10][11]

Computational Workflow

The computational investigation of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine follows a systematic workflow to ensure the accuracy and validity of the results.

Computational Workflow A Initial Molecular Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input Geometry C Frequency Calculation B->C Optimized Geometry D Confirmation of True Minimum (No Imaginary Frequencies) C->D Vibrational Frequencies E Calculation of Electronic Properties (HOMO, LUMO, MEP) D->E Validated Structure F Data Analysis and Interpretation E->F Calculated Properties

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Exploratory

Physicochemical Profiling of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine: Solubility Dynamics in Polar and Non-Polar Solvents

Executive Summary Understanding the solubility profile of complex heterocyclic compounds is a foundational pillar of rational drug design and formulation. 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of complex heterocyclic compounds is a foundational pillar of rational drug design and formulation. 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine presents a unique physicochemical challenge: it is a highly functionalized molecule possessing a rigid, polar aromatic core juxtaposed with flexible, lipophilic appendages.

This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing the solvation of this molecule. By deconstructing its structural moieties, we establish a predictive framework for its behavior in various solvent classes. Furthermore, we outline a self-validating experimental methodology designed to ensure absolute data integrity during empirical solubility screening.

Structural Deconstruction & Solvation Thermodynamics

To predict and manipulate the solubility of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, one must first dissect its molecular architecture. The molecule is fundamentally amphiphilic, driven by three distinct structural domains:

  • The 1H-pyrazol-3-amine Core (Polar/H-Bonding): The pyrazole ring, coupled with the primary amine (-NH₂), acts as a dense hub for hydrogen bonding. The amine is both a strong hydrogen bond donor and acceptor, while the N2​ atom of the pyrazole ring serves as an additional acceptor. This core drives solubility in polar protic solvents.

  • The 4-Methyl Group (Lipophilic/Steric): The addition of a methyl group at the 4-position introduces localized lipophilicity. Crucially, this small non-polar moiety disrupts the planar stacking of the pyrazole rings, lowering the crystal lattice energy compared to unsubstituted analogs. This thermodynamic disruption paradoxically increases solubility in organic solvents by making it easier for solvent molecules to break the solid-state lattice.

  • The 1-(2-methoxypropyl) Chain (Amphiphilic Modifier): This appendage is the primary modulator of the molecule's broad-spectrum solubility. The ether oxygen is a potent hydrogen bond acceptor, enhancing compatibility with aqueous and alcoholic media. Simultaneously, the propyl backbone provides a flexible lipophilic tail that significantly boosts solubility in moderately non-polar solvents like dichloromethane.

Mechanistic Insight: Solvent interactions notably affect the molecular geometry, dipole moments, and solvation energy of pyrazole derivatives. As solvent polarity increases, the dipole moment of the pyrazole core shifts—for instance, from ~2.27 D in the gas phase to over 4.51 D in aqueous environments—enhancing solvation through strong dipole-dipole interactions 1.

SolvationLogic Molecule 1-(2-methoxypropyl)- 4-methyl-1H-pyrazol-3-amine PolarProtic Polar Protic (e.g., MeOH, H2O) Molecule->PolarProtic H-bond Donor/Acceptor PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Molecule->PolarAprotic Dipole-Dipole NonPolar Non-Polar (e.g., Hexane) Molecule->NonPolar Van der Waals HighSol High Solubility PolarProtic->HighSol PolarAprotic->HighSol LowSol Low Solubility NonPolar->LowSol ModSol Moderate Solubility

Caption: Solvation pathways dictated by functional group interactions.

Quantitative Solubility Matrices

Based on the thermodynamic principles outlined above and the behavior of closely related pyrazole-3-amine analogs, the following table summarizes the anticipated solubility profile across standard laboratory and industrial solvents.

Solvent ClassSpecific SolventDielectric Constant (ε)Predicted Solubility (mg/mL)Mechanistic Rationale
Polar Protic Water (pH 7.4)80.15 - 15H-bonding via amine/ether; limited by the lipophilic propyl tail.
Polar Protic Methanol32.7> 50Excellent H-bond matching; lipophilic tail is well-solvated by the methyl group of MeOH.
Polar Aprotic DMSO46.7> 100Strong dipole-dipole interactions; acts as a universal solvator for the amphiphilic structure.
Mod. Non-Polar Dichloromethane8.920 - 40Efficient solvation of methyl/propyl groups; weak H-bond acceptance from the amine.
Non-Polar n-Hexane1.9< 1Inability of the solvent to break the strong solute-solute H-bonded crystal lattice.

Advanced Formulation Note: While ambient aqueous solubility is moderate, utilizing subcritical water (pressurized hot water) can drastically alter the solubility landscape. In subcritical states, the temperature dependence of the hydration free energy becomes nonmonotonic, allowing water to solvate both the polar amine and the non-polar methyl/propyl groups highly effectively, independent of the bulk dielectric constant 2.

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

As a Senior Application Scientist, it is critical to recognize that standard solubility assays often fail due to undetected phase changes (e.g., in-situ salt formation, solvate generation, or polymorph transformation). The isothermal shake-flask method is the gold standard for determining equilibrium solubility 3. To ensure trustworthiness, the protocol below integrates a self-validating feedback loop .

Step-by-Step Methodology
  • Saturation (The Solid-State Drive): Add an excess of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (approximately 150–200 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: An excess of solid ensures that the thermodynamic equilibrium is strictly governed by the chemical potential of the solid state, preventing metastable supersaturation.

  • Isothermal Equilibration: Agitate the vials in an isothermal shaker at 25.0 ± 0.1 °C for 24 to 48 hours.

    • Causality: Pyrazole solubility is highly temperature-dependent. Strict thermal control prevents artificial fluctuations in the dissolution rate.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is explicitly chosen over Nylon or PVDF to prevent non-specific binding of the lipophilic methoxypropyl tail to the filter membrane, which would artificially lower the quantified concentration.

  • Quantification: Dilute the filtered supernatant into the mobile phase and quantify using a validated HPLC-UV method (λ ~ 254 nm).

  • Self-Validation (Solid Phase Analysis): Recover the undissolved solid pellet from the centrifuge tube. Dry it under a gentle stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern of the pellet differs from the starting API, the measured solubility reflects a new solvate or polymorph, rendering the liquid-phase data invalid for the original crystal form.

ExpWorkflow Start Excess Solute + Target Solvent Equilibration Isothermal Shaking (24-48h @ 25°C) Start->Equilibration Saturation PhaseSeparation Centrifugation / Filtration (0.22 µm) Equilibration->PhaseSeparation Isolate Supernatant Validation Self-Validation: Check Solid Phase (XRPD) Equilibration->Validation Confirm Polymorph Analysis HPLC-UV Quantification PhaseSeparation->Analysis Dilute & Inject Validation->Analysis Data Integrity

Caption: Self-validating isothermal shake-flask methodology for solubility determination.

Strategic Applications in Drug Development

Understanding the precise solubility boundaries of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine allows researchers to optimize downstream processing:

  • Purification Strategies: The stark contrast between its high solubility in methanol and near-insolubility in n-hexane makes this an ideal solvent-antisolvent pair for crystallization. Dissolving the crude product in minimal warm methanol and titrating with n-hexane will force the precipitation of high-purity crystals.

  • Lipid-Based Formulations: Because the methoxypropyl group provides a lipophilic anchor while the pyrazole core remains polar, this molecule is an excellent candidate for Self-Emulsifying Drug Delivery Systems (SEDDS). The molecule will partition effectively at the lipid-water interface, enhancing oral bioavailability.

References

  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical...
  • Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant Source: PubMed URL
  • Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide Source: Benchchem URL

Sources

Foundational

mechanism of action for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine based inhibitors

An In-depth Technical Guide Mechanism of Action for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Based Inhibitors Abstract The 1H-pyrazol-3-amine scaffold represents a privileged core structure in modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Mechanism of Action for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Based Inhibitors

Abstract

The 1H-pyrazol-3-amine scaffold represents a privileged core structure in modern medicinal chemistry, renowned for its versatility and efficacy, particularly in the domain of kinase inhibition. While public-domain literature on the specific inhibitor 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is not extensively detailed, its mechanism of action can be confidently inferred from the vast body of research on structurally related pyrazol-3-amine derivatives. This guide synthesizes field-proven insights to detail the overwhelmingly probable mechanism of action for this class of molecules: competitive inhibition of protein kinase ATP-binding sites. We will deconstruct the roles of the core scaffold and its substituents, outline the definitive experimental workflows required to validate this mechanism, and explore the downstream cellular consequences. This document serves as a foundational guide for researchers engaged in the characterization and development of novel pyrazole-based therapeutic agents.

Part 1: The Pyrazol-3-amine Scaffold: A Privileged Kinase Hinge-Binder

The pyrazole ring system is a cornerstone of many biologically active compounds due to its unique structural and electronic properties.[1][2] For inhibitors based on the 1H-pyrazol-3-amine core, the primary mode of action is the disruption of protein kinase activity. Kinases are fundamental enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3]

The ATP-Binding Site as the Molecular Target

The vast majority of small-molecule kinase inhibitors function by competing with the cell's natural substrate, adenosine triphosphate (ATP), for binding within a highly conserved pocket on the kinase enzyme. The efficacy and selectivity of an inhibitor are dictated by its ability to form high-affinity interactions within this site.

The Pyrazol-3-amine Core: A Bio-Isostere for Adenine

The 1H-pyrazol-3-amine moiety is a classic example of a "hinge-binding" scaffold. The hinge region is a flexible glycine-rich loop that connects the N- and C-lobes of the kinase domain and forms the backbone of the ATP-binding pocket. The pyrazole core, through its strategically positioned nitrogen atoms and the exocyclic 3-amino group, mimics the hydrogen bonding pattern of the adenine portion of ATP. This allows it to form two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, effectively anchoring the inhibitor within the active site.[3][4] This interaction is the foundational element of the inhibitor's mechanism.

Dissecting the Role of Substituents

While the pyrazol-3-amine core provides the anchor, the substituents at the N1 and C4 positions are crucial for dictating potency, selectivity, and pharmacokinetic properties.

  • N1-Substituent (1-(2-methoxypropyl)): This group extends from the core hinge-binding motif into more variable regions of the ATP pocket. The 2-methoxypropyl group is likely to occupy a hydrophobic pocket adjacent to the hinge. Its size, shape, and polarity are critical for fine-tuning selectivity between different kinases, which have varying contours in this region. Furthermore, this substituent significantly influences the molecule's overall physicochemical properties, such as solubility and cell permeability.

  • C4-Substituent (4-methyl): Modifications at the C4 position can further enhance potency and selectivity. The small, hydrophobic methyl group can engage with nearby hydrophobic residues in the active site, optimizing van der Waals interactions and tailoring the fit to the specific target kinase.[5][6]

The logical relationship between the scaffold components and their function is illustrated below.

cluster_Inhibitor Inhibitor Molecule cluster_Target Kinase ATP-Binding Site Scaffold 1H-Pyrazol-3-amine Core Hinge Hinge Region Scaffold->Hinge Forms Critical Hydrogen Bonds N1_Sub N1: 1-(2-methoxypropyl) SelectivityPocket Selectivity Pocket N1_Sub->SelectivityPocket Governs Selectivity & Pharmacokinetics C4_Sub C4: 4-methyl HydrophobicPocket Hydrophobic Pocket C4_Sub->HydrophobicPocket Optimizes Potency Compound Test Inhibitor Screen Broad Kinase Panel Screen (>400 Kinases @ 10µM) Compound->Screen PrimaryHits Identify Primary Hits (% Inhibition > 90%) Screen->PrimaryHits DoseResponse IC50 Determination (Dose-Response Curve) PrimaryHits->DoseResponse Output Potency & Selectivity Profile (IC50 Values) DoseResponse->Output

Caption: Workflow for kinase target identification and selectivity.

Table 1: Representative Kinase Selectivity Profile (Hypothetical Data)

Kinase TargetIC₅₀ (nM)Kinase FamilyImplication
JAK1 5.2 Janus Kinase Primary Target
JAK285.4Janus KinaseModerate off-target activity
JAK3250.1Janus KinaseWeak off-target activity
FLT3> 10,000Receptor Tyrosine KinaseNot a significant target
EGFR> 10,000Receptor Tyrosine KinaseNot a significant target
RIPK1> 10,000Serine/Threonine KinaseNot a significant target
Step 2: On-Target Validation in a Cellular Context

Once a primary target is identified, it is crucial to confirm that the inhibitor engages this target within a living cell and produces the expected biological effect.

  • Protocol: Cellular Target Engagement Assay (Western Blot):

    • Select a cell line known to have an active signaling pathway dependent on the target kinase (e.g., a non-small-cell lung cancer line for a JAK1 inhibitor). [7] 2. Treat the cells with increasing concentrations of the inhibitor for a defined period (e.g., 2-4 hours).

    • Lyse the cells and separate proteins by molecular weight using SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated form of the kinase's direct downstream substrate (e.g., anti-phospho-STAT3 for JAK1). [7] 5. Probe a separate blot with an antibody for the total amount of the substrate protein to ensure equal loading.

    • Quantify the reduction in the phosphorylated signal relative to the total protein.

  • Causality & Trustworthiness: A dose-dependent decrease in the phosphorylation of a direct substrate is strong evidence that the inhibitor is cell-permeable and is inhibiting the intended kinase inside the cell. This directly links the biochemical potency (IC₅₀) to a cellular response.

Cells Select Relevant Cell Line Treat Treat with Inhibitor (Dose Response) Cells->Treat Lyse Cell Lysis & Protein Quantification Treat->Lyse WB Western Blot for p-Substrate / Total Substrate Lyse->WB Analysis Quantify Inhibition of Substrate Phosphorylation WB->Analysis Result Cellular IC50 Analysis->Result

Caption: Workflow for cellular on-target validation.

Step 3: Defining the Mode of Inhibition

To confirm the hypothesis that the inhibitor is ATP-competitive, enzyme kinetic studies are performed.

  • Protocol: Michaelis-Menten Kinetics:

    • Use the purified recombinant target kinase in a biochemical assay (e.g., ADP-Glo™).

    • In the first set of experiments, hold the inhibitor concentration constant and vary the concentration of ATP.

    • In the second set, hold the ATP concentration constant (at or near the Km) and vary the inhibitor concentration.

    • Measure the reaction velocity (rate of substrate phosphorylation) at each concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

  • Causality & Trustworthiness: For an ATP-competitive inhibitor, the analysis will show that the apparent Km for ATP increases with higher inhibitor concentrations, while the Vmax remains unchanged. This is the classic signature of competitive inhibition, confirming the inhibitor directly competes with ATP for the same binding site.

Table 2: Expected Enzyme Kinetic Results for an ATP-Competitive Inhibitor

ParameterObservation with Increasing Inhibitor ConcentrationMechanism Indicated
Vmax (Maximal Reaction Velocity)Unchanged Competitive Inhibition
Km (Michaelis Constant for ATP)Increases Competitive Inhibition

Part 3: Molecular Interactions and Downstream Consequences

The final step is to visualize the precise binding mode and understand the ultimate cellular outcomes of target inhibition.

Structural Basis of Inhibition
  • Protocol: X-ray Co-crystallography: The gold standard is to crystallize the inhibitor in a complex with the kinase domain of the target protein. The resulting electron density map provides an atomic-resolution view of the binding interactions.

  • Alternative: Molecular Docking: If crystallography is not feasible, computational docking can be used to model the inhibitor into the known 3D structure of the kinase's ATP-binding site. [8]This can predict the binding pose and key interactions.

  • Causality & Trustworthiness: A crystal structure provides irrefutable evidence of the binding mode. It will visualize the key hydrogen bonds between the pyrazol-3-amine scaffold and the kinase hinge, as well as the interactions of the N1 and C4 substituents that drive potency and selectivity.

cluster_Interactions Inhibitor Pyrazol-3-amine Inhibitor Hbond H-Bonds Inhibitor->Hbond Pyrazole Core & 3-Amine Hydrophobic Hydrophobic Interactions Inhibitor->Hydrophobic N1 & C4 Substituents Kinase Kinase ATP Site Hbond->Kinase Hinge Backbone Hydrophobic->Kinase Side Pockets

Caption: Key molecular interactions for pyrazol-3-amine kinase inhibitors.

Phenotypic Outcomes

Inhibiting a key signaling kinase ultimately leads to a measurable cellular phenotype, such as cell death or growth arrest. The specific outcome depends entirely on the biological role of the inhibited kinase.

  • Inhibition of Pro-Survival Kinases (e.g., FLT3, BCR-ABL): In leukemia cells driven by these kinases, inhibition shuts down survival signals, leading to programmed cell death (apoptosis). [9]* Inhibition of Inflammatory Kinases (e.g., RIPK1): In models of inflammatory disease, inhibiting RIPK1 can prevent necroptosis, a form of programmed necrotic cell death, thereby reducing inflammation. [10]* Inhibition of Cell Cycle Kinases (e.g., CDKs): Inhibiting kinases that control cell cycle progression can lead to cell cycle arrest in a specific phase (e.g., G2/M). [3] The general pathway from target engagement to cellular outcome is depicted below.

Inhibitor Inhibitor Kinase Target Kinase Inhibitor->Kinase Binds to ATP Site ATP ATP pSubstrate Phospho-Substrate (Active Signal) Kinase->pSubstrate Phosphorylation (BLOCKED) ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling Cascade pSubstrate->Downstream Phenotype Cellular Phenotype (e.g., Apoptosis, Growth Arrest) Downstream->Phenotype

Caption: Signaling pathway disruption by a competitive kinase inhibitor.

Conclusion

The molecular mechanism of action for inhibitors based on the 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine scaffold can be confidently defined as ATP-competitive inhibition of protein kinases . The 1H-pyrazol-3-amine core serves as a highly effective hinge-binding motif, anchoring the molecule in the active site, while the N1 and C4 substituents dictate potency and selectivity. The precise kinase target(s) and the resultant therapeutic effects must be elucidated through a rigorous and systematic experimental workflow, as detailed in this guide. This foundational understanding is paramount for the rational design and clinical development of this promising class of therapeutic agents.

References

  • Mishra, R., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9). [Link]

  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]

  • Scott, J.S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527. [Link]

  • Gong, Y., et al. (2023). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. Bioorganic Chemistry, 138, 106663. [Link]

  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612. [Link]

  • Tao, Q., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry, 68(20), 21766-21785. [Link]

  • Prieß, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8343. [Link]

  • Tarikoğullari Doğan, A.H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Liu, Y., et al. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry, 245, 114923. [Link]

  • Tigreros, A., & Guedes, R.C. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. [Link]

  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]

  • El-Adl, K., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1977. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Application Note: Regioselective Synthesis of 1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine Executive Summary & Mechanistic Rationale The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, given the pyrazole core's prevalence as a privileged pharmacophore in FDA-approved therapeutics and agrochemicals[1]. The target compound, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, presents a specific synthetic challenge: establishing the correct regiochemistry of the N-alkyl group relative to the C3-amino substituent.

Direct condensation of an asymmetric hydrazine with a beta-ketonitrile often yields an intractable mixture of 3-amino and 5-amino regioisomers. To circumvent this, we employ a two-phase convergent approach. First, the unsubstituted 4-methyl-1H-pyrazol-3-amine is constructed via the cyclocondensation of 2-(ethoxymethylene)propanenitrile with hydrazine hydrate[2]. This intermediate is then subjected to a regioselective N-alkylation. Due to the tautomeric nature of 3-aminopyrazoles, the N1 position (distant from the sterically demanding C3-amino group) is preferentially alkylated under specific basic conditions, favoring the kinetically preferred 1-alkyl-3-aminopyrazole over the 1-alkyl-5-aminopyrazole.

Synthetic Workflow & Regioselectivity Logic

Workflow A 2-(Ethoxymethylene) propanenitrile C 4-Methyl-1H- pyrazol-3-amine A->C Phase 1: Cyclocondensation B Hydrazine Hydrate B->C E 1-(2-Methoxypropyl)- 4-methyl-1H-pyrazol-3-amine C->E Phase 2: Regioselective Alkylation D 1-Bromo-2- methoxypropane D->E

Figure 1: Two-phase synthetic workflow for the target pyrazole amine.

RegioLogic Tautomer 3-Aminopyrazole Tautomeric Equilibrium N1 N1 Attack (Sterically Accessible) Tautomer->N1 Cs2CO3 / DMF N2 N2 Attack (Sterically Hindered by C3-NH2) Tautomer->N2 Cs2CO3 / DMF Prod1 1-Alkyl-3-aminopyrazole (Major Isomer) N1->Prod1 Kinetically Favored Prod2 1-Alkyl-5-aminopyrazole (Minor Isomer) N2->Prod2 Disfavored

Figure 2: Mechanistic logic dictating the regioselective N-alkylation.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4-methyl-1H-pyrazol-3-amine Expertise Insight (Causality): The use of absolute ethanol and strict temperature control during the addition of hydrazine hydrate is critical. Hydrazine is a potent nucleophile; rapid addition at ambient temperatures can lead to bis-addition products or premature polymerization of the enol ether.

  • Preparation: Charge a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-(ethoxymethylene)propanenitrile (1.0 eq, 50.0 mmol) and absolute ethanol (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Addition: Add hydrazine hydrate (64% in water, 1.2 eq, 60.0 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C) for 4 hours. The formation of the pyrazole ring is driven by the thermodynamic stability of the resulting aromatic system[2].

  • Monitoring: Verify reaction completion via TLC (Dichloromethane:Methanol, 9:1 v/v).

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to yield 4-methyl-1H-pyrazol-3-amine as an off-white solid.

Phase 2: Regioselective N-Alkylation Expertise Insight (Causality): Cesium carbonate (Cs2CO3) is selected over Potassium carbonate (K2CO3) due to the "Cesium Effect." The large ionic radius of the cesium cation leads to a looser ion pair with the pyrazolate anion, significantly enhancing the nucleophilicity of the nitrogen atoms and improving the kinetic preference for the less sterically hindered N1 position.

  • Deprotonation: In a flame-dried flask under a nitrogen atmosphere, dissolve 4-methyl-1H-pyrazol-3-amine (1.0 eq, 20.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 40 mL). Add finely powdered Cs2CO3 (2.0 eq, 40.0 mmol). Stir at room temperature for 30 minutes to ensure complete generation of the pyrazolate anion.

  • Alkylation: Add 1-bromo-2-methoxypropane (1.1 eq, 22.0 mmol) dropwise via syringe.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% Ethyl Acetate in Hexanes) to isolate the target 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

Data Presentation & Analytical Validation

To validate the efficacy of the selected base and solvent in Phase 2, an optimization screen was conducted. The results clearly demonstrate the superiority of Cs2CO3 in DMF for maximizing both conversion and regioselectivity.

Table 1: Phase 2 Reaction Optimization Matrix

BaseSolventTemperature (°C)Overall Conversion (%)Regiomeric Ratio (3-amino : 5-amino)
K2CO3DMF8074%4.2 : 1
Cs2CO3 DMF 80 93% 9.5 : 1
NaHTHF0 to RT81%2.1 : 1
DIPEAAcetonitrile8045%1.8 : 1

Following purification, the structural integrity of the target compound must be verified. The expected 1H NMR spectral profile is detailed below, which serves as a self-validating benchmark for the protocol[3][4]. The absence of a highly deshielded proton signal (>7.5 ppm) characteristic of the C3-H in a 5-amino isomer confirms the successful isolation of the 3-amino regioisomer.

Table 2: Expected 1H NMR Spectral Data (400 MHz, CDCl3)

Proton AssignmentMultiplicityIntegrationExpected Chemical Shift (δ, ppm)
Pyrazole C5-HSinglet1H7.05 - 7.15
N-CH2 (Alkyl chain)Doublet2H3.85 - 3.95
C3-NH2 (Amine)Broad Singlet2H3.60 - 3.80
CH-O (Alkyl chain)Multiplet1H3.50 - 3.65
O-CH3 (Methoxy)Singlet3H3.25 - 3.35
C4-CH3 (Pyrazole methyl)Singlet3H1.90 - 2.00
CH-CH3 (Alkyl chain)Doublet3H1.10 - 1.20

References

  • Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles Source: Verlag der Zeitschrift für Naturforschung URL:[Link]

  • Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives Source: Ural Federal University (urfu.ru) URL:[Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives Source: PubMed (Acta Pol Pharm. 2012) URL:[Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI (Molbank 2025) URL:[Link]

Sources

Application

Application Notes and Protocols for the Integration of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine in Drug Discovery Pipelines

Introduction: The Promise of Novel Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Novel Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[3][4][5][6][7][8] Aminopyrazoles, in particular, represent a highly versatile framework for drug discovery, with the position of the amino group significantly influencing the compound's pharmacological profile and target specificity.[9] This document provides a detailed guide for the incorporation of the novel compound, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, into drug discovery pipelines. While specific biological data for this compound is not yet publicly available, its structural motifs suggest significant potential as a modulator of key cellular signaling pathways, particularly those driven by protein kinases.

This guide will outline a plausible synthetic route, propose a hypothetical yet scientifically grounded therapeutic target, and provide detailed protocols for its evaluation, from initial screening to preclinical characterization.

Physicochemical Properties and Synthesis

A critical first step in the evaluation of any new chemical entity is the determination of its physicochemical properties. These parameters are crucial for understanding its drug-like characteristics and for the design of appropriate formulation and delivery strategies.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight183.25 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
cLogP1.5 - 2.5Optimal lipophilicity for cell membrane permeability.
Hydrogen Bond Donors2Contributes to target binding and solubility.
Hydrogen Bond Acceptors4Influences solubility and target interactions.
pKa(Amine) ~5-6; (Pyrazole) ~2-3Affects ionization state at physiological pH, impacting solubility and target engagement.

Proposed Synthesis Route:

The synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine can be approached through established methods for pyrazole ring formation.[10][11][12] A plausible retro-synthetic analysis suggests a convergent synthesis strategy, as outlined below.

cluster_0 Retrosynthesis Target 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Precursor_A 3-amino-4-methylpyrazole Target->Precursor_A N-alkylation Precursor_B 2-methoxypropyl halide Target->Precursor_B N-alkylation Precursor_C Substituted Hydrazine Precursor_A->Precursor_C Cyclocondensation Precursor_D Diketone Precursor_A->Precursor_D Cyclocondensation cluster_1 Kinase Inhibition Assay Workflow Start Prepare Compound Dilutions Step1 Add Compound to Plate Start->Step1 Step2 Add Kinase/Substrate Mix Step1->Step2 Step3 Initiate with ATP Step2->Step3 Step4 Incubate (Kinase Reaction) Step3->Step4 Step5 Add ADP-Glo™ Reagent Step4->Step5 Step6 Incubate (ATP Depletion) Step5->Step6 Step7 Add Kinase Detection Reagent Step6->Step7 Step8 Incubate (Signal Development) Step7->Step8 End Read Luminescence & Analyze Data Step8->End cluster_2 Drug Discovery and Development Pipeline Hit_ID Hit Identification (HTS, Fragment Screening) Hit_to_Lead Hit-to-Lead (SAR, Potency) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox, Efficacy) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies, Safety) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

Method

Application Notes &amp; Protocols: 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine as a Versatile Scaffold for Novel Kinase Inhibitor Development

Abstract Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Ruxolitinib and Crizotinib.[1] This is due to its ability to form key hydrogen bond interactions with the kinase hinge region, its synthetic tractability, and its favorable drug-like properties. This document provides a detailed guide on the application of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine , a specialized building block, for the rational design and synthesis of novel kinase inhibitors. We present detailed protocols for its incorporation into lead compounds and subsequent biological evaluation, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Advantage of the Pyrazole Scaffold

The ATP-binding site of protein kinases presents a conserved and attractive target for small molecule inhibitors.[2][3] A successful inhibitor must effectively compete with endogenous ATP. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a pharmacophore found in potent inhibitors targeting a range of kinases, including Aurora kinases and cyclin-dependent kinases (CDKs).[4] The 3-amino-pyrazole moiety acts as a bioisostere for adenine, forming one or two crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. This interaction is a cornerstone of inhibitor binding and potency.

The building block, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine , offers several strategic advantages for inhibitor design:

  • Hinge-Binding Element: The 3-amino group is poised to engage in the critical hydrogen bond interactions with the kinase hinge.

  • N1-Substitution Vector: The N1-linked 2-methoxypropyl group provides a vector for exploring the solvent-exposed region or other nearby hydrophobic pockets, which can be modified to enhance potency and, critically, selectivity.

  • 4-Methyl Substitution: The methyl group at the C4 position can influence the orientation of the pyrazole ring within the binding site and can be exploited to achieve selectivity by introducing steric hindrance that disfavors binding to off-target kinases.

This guide will walk through the synthetic utility and biological screening workflow for leveraging this building block in a kinase inhibitor discovery program.

Synthesis & Derivatization Strategy

The primary synthetic utility of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine lies in the nucleophilicity of its 3-amino group. This allows for straightforward coupling with various electrophilic heterocyclic systems, most commonly through nucleophilic aromatic substitution (SNAr) reactions. A typical strategy involves reacting the aminopyrazole with a di-halogenated heterocycle, such as 2,4-dichloropyrimidine, followed by a second substitution to introduce further diversity.

G cluster_0 Synthetic Workflow A 1-(2-methoxypropyl)-4-methyl- 1H-pyrazol-3-amine (Building Block) C Intermediate Product (Monosubstituted) A->C S_N_Ar Reaction 1 (e.g., DIPEA, n-BuOH, 120°C) B 2,4-Dichloropyrimidine (Electrophilic Core) B->C E Final Inhibitor Library (Disubstituted) C->E S_N_Ar Reaction 2 (Microwave, 150°C) D Diverse Amines (R-NH2) (Diversity Element) D->E

Caption: General workflow for synthesizing a kinase inhibitor library.

Protocol 2.1: Synthesis of a Pyrazolopyrimidine Intermediate

This protocol describes the first SNAr reaction to create a core intermediate, which can then be used to generate a library of final compounds.

Materials:

  • 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (or Isopropanol)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • To a round-bottom flask, add 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).

  • Add n-butanol to dissolve the reagents (approx. 0.1 M concentration).

  • Add DIPEA (2.5 eq) to the mixture.

    • Scientist's Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Equip the flask with a condenser and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the monosubstituted intermediate product.

  • Characterize the product by 1H NMR and Mass Spectrometry.

Biological Evaluation of Novel Kinase Inhibitors

After synthesis, the new compounds must be evaluated for their biological activity. This follows a tiered approach, starting with biochemical assays to confirm target inhibition, followed by cell-based assays to assess cellular potency and functional effects.[2]

G cluster_1 Biological Evaluation Workflow Synth Synthesized Inhibitor Library Biochem Protocol 3.1: In Vitro Kinase Assay (Determine IC50) Synth->Biochem Primary Screen Cellular Protocol 3.2: Cellular Target Engagement (Determine EC50) Biochem->Cellular Confirm Cellular Potency SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR Functional Protocol 3.3: Cell Viability Assay (Assess Anti-proliferative Effect) Cellular->Functional Assess Phenotype Cellular->SAR Functional->SAR Interpret Data

Caption: Tiered workflow for biological screening of new inhibitors.

Protocol 3.1: General In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a classic and direct method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.[3][5]

Materials:

  • Recombinant target kinase

  • Specific peptide or protein substrate

  • [γ-33P]-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM TCEP)

  • Synthesized inhibitor compounds, serially diluted in DMSO

  • 96-well plates

  • Phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubate the plate for 10 minutes at 30 °C.

  • Initiate the kinase reaction by adding [γ-33P]-ATP.

    • Scientist's Note: The ATP concentration should ideally be at or near the Km value for the specific kinase to allow for a fair comparison of inhibitor potencies (IC50 values).[5]

  • Incubate for a set time (e.g., 30-60 minutes) within the linear range of the reaction.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with wash buffer to remove unincorporated [γ-33P]-ATP.

  • Allow the paper to dry, then measure the incorporated radioactivity for each spot using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3.2: Cellular Target Engagement (NanoBRET™ Assay)

Biochemical potency does not always translate to cellular activity.[2] A target engagement assay like NanoBRET™ is crucial to confirm that the compound can enter the cell and bind to its intended target.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Tracer (a fluorescent ligand for the kinase)

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well cell culture plates

  • Luminescence-capable plate reader

Procedure:

  • Transfect cells with the kinase-NanoLuc® fusion plasmid and plate them in 96-well plates. Incubate for 24 hours.

  • Prepare serial dilutions of the test compounds.

  • Treat the cells with the test compounds and incubate for a specified time (e.g., 2 hours).

  • Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

  • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

  • Read the plate on a luminescence reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

  • Plot the BRET ratio against the compound concentration and fit the data to determine the cellular EC50 value, which represents the concentration required for 50% target occupancy.

Data Interpretation and Lead Optimization

The goal of the initial screening is to establish a Structure-Activity Relationship (SAR) to guide the design of more potent and selective inhibitors. Data from the biochemical and cellular assays should be tabulated to facilitate comparison.

Table 1: Representative Screening Data for a Hypothetical Inhibitor Series
Compound IDR-Group (at C2 of Pyrimidine)Target Kinase IC50 (nM)Cellular EC50 (nM)Cell Viability GI50 (nM)
LEAD-001 4-Morpholinylaniline1585120
LEAD-002 3-Fluoro-4-morpholinylaniline84065
LEAD-003 4-(Piperidin-1-yl)aniline25250300
LEAD-004 Aniline250>1000>1000
  • The presence of a substituted aniline at the C2 position is critical for activity (compare LEAD-001 to LEAD-004 ).

  • Adding a fluorine atom (LEAD-002 ) improves both biochemical and cellular potency, suggesting a favorable interaction in the binding pocket.

  • The morpholine moiety appears to be preferred over the piperidine (LEAD-001 vs. LEAD-003 ), indicating a potential hydrogen bond acceptor or specific steric requirement in that region.

This analysis fuels the next cycle of inhibitor design.

G Design Design Analogs (SAR-driven) Synth Synthesize (Protocol 2.1) Design->Synth Test Test Biologically (Protocols 3.1-3.3) Synth->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of drug discovery and lead optimization.

Conclusion

The building block 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine represents a highly valuable and strategically designed scaffold for the development of novel kinase inhibitors. Its inherent ability to bind the kinase hinge, combined with substitution vectors that allow for the exploration of potency and selectivity, makes it an ideal starting point for medicinal chemistry campaigns. By employing the robust synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently generate and screen libraries of compounds, interpret SAR data, and accelerate the discovery of new therapeutic candidates.

References

  • Girona-Torrente, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Lee, J., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ishida, T., et al. (2024). Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. ACS Publications. Available at: [Link]

  • Shaikh, J., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Available at: [Link]

  • Lee, J., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. Available at: [Link]

  • Preuss, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • Reaction Biology (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Ates, A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. Available at: [Link]

  • Jelinek, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Kurz, C. G., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Aly, H. M., et al. (2019). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Almalki, A. J., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). MDPI. Available at: [Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]

  • Zhang, T., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

  • Asian Journal of Chemistry (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Tigrine, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. EMBL-EBI. Available at: [Link]

  • Google Patents. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents.
  • El-Zaher, M. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

Sources

Application

regioselective alkylation methods for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine derivatives

Application Note & Protocols Topic: Regioselective Alkylation Methods for the Synthesis of 1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine Derivatives Audience: Researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Regioselective Alkylation Methods for the Synthesis of 1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted 3-aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of specific regioisomers, such as 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, presents a significant challenge due to the presence of two nucleophilic nitrogen atoms within the pyrazole ring. Direct alkylation of the parent 4-methyl-1H-pyrazol-3-amine can lead to a mixture of N1 and N2 alkylated isomers, complicating purification and reducing yields. This application note provides a detailed guide to achieving high regioselectivity in the N-alkylation of 3-amino-4-methylpyrazoles. We will explore the fundamental principles governing selectivity, including steric hindrance, electronic effects, and reaction conditions. Detailed, field-proven protocols for direct alkylation and a more robust protecting-group-based strategy are provided, offering researchers a clear pathway to synthesize the desired N1-alkylated products with high purity and efficiency.

Introduction: The Challenge of Pyrazole Regioselectivity

The pyrazole nucleus is a cornerstone of modern drug design, with N-substituted pyrazoles being of particular interest.[4] However, the synthesis of unsymmetrically substituted pyrazoles is often hampered by a lack of regiocontrol during N-functionalization.[5][6] The pyrazole ring exists in tautomeric forms, and upon deprotonation, the resulting pyrazolate anion has two reactive nitrogen centers with similar electronic properties.[5]

The direct alkylation of a precursor like 4-methyl-1H-pyrazol-3-amine with an alkyl halide can theoretically yield two primary products: the desired N1-substituted isomer and the undesired N2-substituted isomer. The ratio of these products is highly dependent on a subtle interplay of factors. Achieving control over this selectivity is paramount for the efficient and scalable synthesis of active pharmaceutical ingredients. This guide focuses on strategies to selectively synthesize the N1 isomer, a key step in producing 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine and its derivatives.

Guiding Principles of Regioselective N-Alkylation

The outcome of a pyrazole N-alkylation reaction is not arbitrary; it is governed by a combination of predictable steric and electronic factors, as well as the specific reaction conditions employed. Understanding these principles is crucial for designing a successful regioselective synthesis.

  • Steric Hindrance : This is often the most dominant factor in controlling regioselectivity.[7] Substituents at the C3 and C5 positions of the pyrazole ring sterically encumber the adjacent nitrogen atom (N2 and N1, respectively). Alkylation will preferentially occur at the nitrogen atom that is less sterically hindered.[4] For the 4-methyl-1H-pyrazol-3-amine precursor, the amino group at C3 provides more steric bulk than the hydrogen at C5, thus favoring alkylation at the more accessible N1 position.

  • Electronic Effects : The electronic nature of substituents can modulate the nucleophilicity of the ring nitrogens. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups (EDGs) increase it. The amino group at C3 is an EDG, which could slightly increase the reactivity of the adjacent N2, but this electronic effect is often overridden by the more powerful steric effect.

  • Reaction Conditions : The choice of base, solvent, and temperature plays a critical role. Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO tend to generate a "free" pyrazolate anion, where the outcome is primarily dictated by the intrinsic properties of the anion (i.e., sterics).[8] Weaker bases like potassium carbonate (K2CO3) may lead to a more complex reaction environment where ion-pairing and aggregation can influence the regiochemical outcome.[4][5]

  • The Alkylating Agent : The structure of the electrophile is also important. Bulkier alkylating agents will be more sensitive to the steric environment of the pyrazole, leading to higher selectivity for the less hindered nitrogen.

G regioselectivity Regioselectivity in Pyrazole N-Alkylation sterics Steric Hindrance (C3/C5 Substituents) regioselectivity->sterics electronics Electronic Effects (EDG/EWG) regioselectivity->electronics conditions Reaction Conditions regioselectivity->conditions electrophile Alkylating Agent (Structure & Size) regioselectivity->electrophile base Base (NaH, K₂CO₃) conditions->base solvent Solvent (DMF, DMSO) conditions->solvent temp Temperature conditions->temp

Caption: Key factors influencing N-alkylation regioselectivity.

Protocols for Regioselective Synthesis

Two primary strategies are presented: a direct alkylation method that relies on intrinsic steric control and a more robust, albeit longer, protecting group strategy that offers superior regioselectivity.

Method A: Direct N1-Alkylation via Steric Control

This protocol leverages the inherent steric bias of the 3-amino-4-methyl-1H-pyrazole starting material to favor alkylation at the N1 position. It is the most straightforward approach but may require careful optimization and chromatographic purification to isolate the desired isomer.

Protocol A: Direct Alkylation of 3-Amino-4-methyl-1H-pyrazole

Materials:

  • 3-Amino-4-methyl-1H-pyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromo-2-methoxypropane (or other suitable alkylating agent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-amino-4-methyl-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of pyrazole) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 10-15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the pyrazolate anion should be complete.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add 1-bromo-2-methoxypropane (1.05 eq) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 regioisomers.

Method B: N1-Alkylation via Amine Protection Strategy

This method provides significantly higher regioselectivity by first protecting the exocyclic amino group. The bulky tert-butyloxycarbonyl (Boc) group not only prevents N-alkylation at the amino group but also enhances the steric hindrance at the C3 position, further directing the alkylating agent to the desired N1 position.[9][10]

Caption: Workflow comparing direct vs. protecting group strategies.

Protocol B-1: Boc Protection of the Amino Group

Materials:

  • 3-Amino-4-methyl-1H-pyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-amino-4-methyl-1H-pyrazole (1.0 eq) in DCM (10-15 mL per gram).

  • Base Addition: Add triethylamine (1.5 eq).

  • Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for the next step, or it can be purified by crystallization or chromatography.

Protocol B-2: N1-Alkylation of Boc-Protected Pyrazole

Follow the procedure outlined in Protocol A , using the N-Boc protected pyrazole as the starting material. The increased steric bulk at C3 should result in a significantly higher N1:N2 product ratio.

Protocol B-3: Boc Deprotection

Materials:

  • N1-alkylated, N-Boc protected intermediate

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the Boc-protected compound (1.0 eq) in DCM (10 mL per gram).

  • Acid Addition: Cool the solution to 0 °C. Add TFA (5-10 eq) dropwise. Alternatively, use a solution of 4M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in EtOAc and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final, deprotected product.

Data Summary and Method Comparison

The choice of method depends on the required purity, scale, and tolerance for chromatographic separation.

ParameterMethod A: Direct AlkylationMethod B: Protecting Group Strategy
Number of Steps 13
Typical N1:N2 Ratio 5:1 to 15:1 (highly variable)>95:5
Key Advantage Simplicity, fewer stepsHigh regioselectivity, cleaner product
Key Disadvantage Often requires difficult chromatographic separation of isomersLonger overall sequence, higher cost
Recommended Use Small-scale synthesis, rapid analog generationLarge-scale synthesis, when high isomeric purity is critical

Conclusion

Regioselective N-alkylation of 3-amino-4-methylpyrazoles is a critical and achievable step in the synthesis of valuable pharmaceutical intermediates. While direct alkylation offers a rapid entry to the desired products, success is highly dependent on the steric environment and often requires challenging purification. For syntheses where high isomeric purity and scalability are essential, a protecting group strategy is the superior approach. By transiently masking the exocyclic amine with a bulky Boc group, the steric bias towards N1-alkylation is dramatically enhanced, ensuring a clean and high-yielding conversion to the desired regioisomer. This guide provides researchers with both the foundational knowledge and the practical protocols needed to confidently address this common synthetic challenge.

References

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. Available from: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Available from: [Link]

  • The scope of directing groups. Pyridine and pyrazole could also be... ResearchGate. Available from: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry. Available from: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available from: [Link]

  • N-Alkylation of Pyrazole Explained. Scribd. Available from: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

  • N-methylation of pyrazole. Reddit. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Available from: [Link]

  • Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes Using N,N‐Dimethylethanolamine as a Single/Triple Carbon Synthon. ResearchGate. Available from: [Link]

  • Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and... ResearchGate. Available from: [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Global Biosciences. Available from: [Link]

  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192. ResearchGate. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]

  • Synthesis of novel 1,3,4-trisubstituted pyrazoles as anti-inflammatory and analgesic agents. ScienceDirect. Available from: [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. PubMed. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. OAText. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. Available from: [Link]

  • Chemistry and biological properties of pyrazole derivatives: a review. World Journal of Pharmaceutical Research. Available from: [Link]

  • Synthesis and Anti-inflammatory Activity of 2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol) and Its Aminomethyl Derivatives. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Elucidating the Gas-Phase Fragmentation of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine using Electrospray Ionization-Tandem Mass Spectrometry

Introduction 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. A thorough understanding of the mass spectrometric behavior of such molecules is paramount for their unambiguous identification and characterization in various matrices, from synthetic reaction mixtures to biological samples. This application note provides a detailed protocol and an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation pathways of this compound under positive mode electrospray ionization-tandem mass spectrometry (ESI-MS/MS) conditions. The insights presented herein are grounded in established principles of mass spectrometry and the known fragmentation patterns of pyrazoles, ethers, and aliphatic amines.[1][2][3][4]

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of protonated 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine ([M+H]⁺) is anticipated to be directed by the protonation site and the relative stabilities of the resulting fragment ions and neutral losses. Protonation is likely to occur at the most basic site, which in this molecule would be the primary amine (-NH₂) or one of the nitrogen atoms of the pyrazole ring. The subsequent fragmentation upon collisional activation is predicted to proceed through several key pathways involving the pyrazole core and the N-substituent.

Key Fragmentation Pathways

The fragmentation of the protonated molecule is expected to be initiated by cleavages at the bonds adjacent to the charge site. The primary fragmentation pathways are hypothesized to involve:

  • α-Cleavage adjacent to the ether oxygen: This pathway involves the cleavage of the C-C bond alpha to the ether oxygen on the propyl chain, leading to the formation of a stable oxonium ion.

  • Cleavage of the N-C bond connecting the substituent to the pyrazole ring: This would result in the formation of ions corresponding to the protonated pyrazole core and the substituent chain.

  • Fragmentation of the pyrazole ring: Substituted pyrazoles are known to undergo characteristic ring fragmentation, primarily through the loss of hydrogen cyanide (HCN) or dinitrogen (N₂).[2][5][6]

A summary of the predicted precursor and major product ions is presented in Table 1.

Ion m/z (calculated) Proposed Structure/Formula Pathway
[M+H]⁺170.15C₈H₁₆N₃O⁺Precursor Ion
Product Ion 1111.09C₅H₁₁N₂⁺Loss of the methoxypropyl side chain
Product Ion 285.06C₄H₇N₂O⁺α-cleavage of the propyl chain
Product Ion 359.05C₃H₇O⁺Formation of the methoxypropyl cation

Visualizing the Fragmentation

The proposed fragmentation pathways are illustrated in the following diagram, generated using the DOT language for Graphviz.

Fragmentation_Pathway cluster_main Proposed Fragmentation of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 precursor [M+H]⁺ m/z = 170.15 p1_ion1 Product Ion 1 m/z = 111.09 precursor->p1_ion1 Loss of C₃H₇O (methoxypropyl radical) p2_ion1 Product Ion 2 m/z = 85.06 precursor->p2_ion1 α-cleavage p3_ion1 Product Ion 3 m/z = 59.05 precursor->p3_ion1 N-C bond cleavage

Caption: Proposed CID fragmentation pathways for protonated 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

Experimental Protocol: ESI-MS/MS Analysis

This section details a general protocol for the analysis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine using a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration of 1 µg/mL. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[7]

Mass Spectrometer and ESI Source Parameters

The following are typical starting parameters and should be optimized for the specific instrument being used:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (Nitrogen): 30 - 50 psi

  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

  • Scan Range (MS1): m/z 50 - 300

MS/MS Analysis (Product Ion Scan)
  • Precursor Ion Selection: Isolate the protonated molecule at m/z 170.15.

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Perform a collision energy ramp (e.g., 10 - 40 eV) to determine the optimal energy for producing a rich fragmentation spectrum. Collision-induced dissociation (CID) is a technique where ions are fragmented through collisions with neutral gas molecules.[8]

  • Scan Range (MS2): m/z 30 - 180

The experimental workflow is outlined in the diagram below.

Experimental_Workflow cluster_workflow ESI-MS/MS Experimental Workflow sample_prep Sample Preparation (1 µg/mL in ACN/H₂O + 0.1% FA) infusion Direct Infusion or LC Injection sample_prep->infusion ionization Electrospray Ionization (ESI+) infusion->ionization ms1_scan MS1 Scan (Identify [M+H]⁺ at m/z 170.15) ionization->ms1_scan isolation Precursor Ion Isolation (m/z 170.15) ms1_scan->isolation cid Collision-Induced Dissociation (CID) (10-40 eV) isolation->cid ms2_scan MS2 Scan (Product Ions) cid->ms2_scan data_analysis Data Analysis and Pathway Elucidation ms2_scan->data_analysis

Caption: A generalized workflow for the ESI-MS/MS analysis of small molecules.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. The proposed fragmentation pathways, based on established chemical principles, offer a rational framework for interpreting the resulting tandem mass spectra. The detailed experimental protocol serves as a robust starting point for researchers to develop and validate methods for the characterization of this and structurally related compounds, which is a critical step in drug discovery and development.

References

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. doi: 10.5772/intechopen.80219. Retrieved from [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-311. doi: 10.1039/J29710000306. Retrieved from [Link]

  • Fragmentations of pyrazole derivatives 9. (n.d.). ResearchGate. Retrieved from [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-269.
  • Diekman, J., Thomson, J. B., & Djerassi, C. (1967). Mass spectrometry in structural and stereochemical problems. CXLI. Electron-impact induced fragmentations and rearrangements of trimethylsilyl ethers, amines and sulfides. The Journal of Organic Chemistry, 32(12), 3904-3919. doi: 10.1021/jo01287a048. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Kertész, V., & Varmuza, K. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(3), 513-521. doi: 10.1016/j.jasms.2006.10.016. Retrieved from [Link]

  • MS Fragmentation. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Leach, F. E., Brown, K. L., & Brodbelt, J. S. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS: A Comparative Study. Journal of the American Society for Mass Spectrometry, 33(9), 1635-1644. doi: 10.1021/jasms.2c00150. Retrieved from [Link]

  • Collision-induced dissociation. (2024, March 23). In Wikipedia. Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Molecules, 28(15), 5871. doi: 10.3390/molecules28155871. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 227-255. doi: 10.1039/c5np00078g. Retrieved from [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. Retrieved from [Link]

  • Cereda, S., et al. (2004). Electrospray ionization tandem mass spectrometry collision-induced dissociation study of explosives in an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 18(5), 535-542. doi: 10.1002/rcm.1369. Retrieved from [Link]

  • ESI-MS/MS fragmentation pathways of the [MþNa] þ ions of the... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Welcome to the technical support center for the synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you to overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions. The primary synthetic route considered here is the cyclocondensation of (2-methoxypropyl)hydrazine with a β-ketonitrile, such as 2-methyl-3-oxobutanenitrile.

Problem 1: Low or No Product Yield

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in (2-methoxypropyl)hydrazine or the β-ketonitrile can inhibit the reaction.

  • Incorrect Reaction Temperature: The cyclization reaction is sensitive to temperature. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition of reactants or products.

  • Suboptimal pH: The reaction is often catalyzed by acid or base. An inappropriate pH can significantly slow down or even prevent the reaction.

  • Ineffective Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

Solutions:

  • Verify Starting Material Purity:

    • Analyze the purity of your (2-methoxypropyl)hydrazine and 2-methyl-3-oxobutanenitrile using techniques like NMR or GC-MS.

    • If necessary, purify the starting materials before use. (2-methoxypropyl)hydrazine can be distilled under reduced pressure.

  • Optimize Reaction Temperature:

    • Start with a moderate temperature, for example, refluxing ethanol (around 78°C).

    • If the reaction is slow, consider a higher boiling point solvent like n-butanol or toluene, or the use of microwave irradiation.[1]

  • Adjust pH:

    • For acid catalysis, add a catalytic amount of a mild acid like acetic acid.

    • For base catalysis, a mild base like sodium acetate or an organic base like triethylamine can be used. The choice between acid and base catalysis can also influence the regioselectivity of the reaction.[1]

  • Solvent Screening:

    • Ethanol is a common and effective solvent for this type of condensation.

    • Other protic solvents like methanol or isopropanol can also be effective.[2]

    • In some cases, aprotic solvents like dioxane or DMF might be beneficial.[3]

Problem 2: Formation of Regioisomers

Possible Causes:

  • The use of a substituted hydrazine like (2-methoxypropyl)hydrazine can lead to the formation of two possible regioisomers: the desired 3-amino- and the undesired 5-amino-pyrazole.[1][2] The reaction conditions, particularly the pH, can influence the ratio of these isomers.

Solutions:

  • Control Reaction pH:

    • Acidic conditions (e.g., using acetic acid in toluene) under microwave irradiation have been shown to favor the formation of the 5-aminopyrazole in some cases.[1]

    • Basic conditions (e.g., sodium ethoxide in ethanol) may favor the formation of the 3-aminopyrazole.[1]

    • Careful optimization of the catalyst and solvent system is crucial for achieving high regioselectivity.

  • Chromatographic Separation:

    • If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. Careful selection of the eluent system will be necessary.

Problem 3: Difficult Product Isolation and Purification

Possible Causes:

  • Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup.

  • Formation of Tarry Byproducts: At elevated temperatures or with incorrect stoichiometry, side reactions can lead to the formation of polymeric or tarry materials that complicate purification.

  • Emulsion Formation During Extraction: The presence of both polar and nonpolar functionalities in the product and byproducts can lead to the formation of stable emulsions during aqueous workup.

Solutions:

  • Optimize Workup Procedure:

    • After the reaction is complete, cool the mixture and, if possible, induce crystallization of the product.

    • If the product is soluble, carefully remove the solvent under reduced pressure.

    • Perform an extraction with a suitable solvent system. If emulsions form, adding a small amount of brine or filtering through a pad of celite can help to break them.

  • Purification Strategy:

    • Column chromatography is often the most effective method for purifying pyrazole derivatives.[2]

    • Recrystallization from a suitable solvent can be used to further purify the isolated product.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine?

The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of (2-methoxypropyl)hydrazine attacks the ketone carbonyl of 2-methyl-3-oxobutanenitrile, followed by an intramolecular cyclization via attack of the other nitrogen onto the nitrile group, and subsequent tautomerization to form the aromatic pyrazole ring.

Q2: How can I prepare the (2-methoxypropyl)hydrazine starting material?

(2-methoxypropyl)hydrazine is not a commonly available reagent and may need to be synthesized. A potential route is the reaction of 2-methoxypropylamine with an electrophilic aminating agent, followed by deprotection.[4] Alternatively, it could be prepared from 2-methoxypropanal via formation of a hydrazone and subsequent reduction.

Q3: What are the key analytical techniques to monitor the reaction progress and characterize the product?

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the product and any isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amine N-H stretches.

Q4: Are there any safety precautions I should be aware of?

  • Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Many of the solvents used are flammable and should be handled away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

Q5: Can this reaction be scaled up?

Yes, this reaction is generally scalable. However, for larger scale reactions, it is important to consider:

  • Heat Transfer: The reaction can be exothermic, so efficient stirring and temperature control are crucial.

  • Reagent Addition: For larger scales, slow addition of one reagent to the other may be necessary to control the reaction rate and temperature.

  • Workup and Purification: Extraction and chromatography at a larger scale may require specialized equipment.

Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. Optimization may be required based on your specific experimental setup and reagent purity.

Step-by-Step Methodology
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-oxobutanenitrile (1.0 eq).

    • Dissolve the β-ketonitrile in ethanol (5-10 mL per gram of ketonitrile).

  • Reagent Addition:

    • Add (2-methoxypropyl)hydrazine (1.0-1.2 eq) to the solution.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-12 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Collect the fractions containing the desired product and remove the solvent.

    • Characterize the final product by NMR, MS, and IR spectroscopy.

Data Summary Table
ParameterRecommended ConditionNotes
Solvent EthanolOther alcohols or aprotic solvents can be explored.
Catalyst Acetic Acid (catalytic)Base catalysis can also be attempted for regioselectivity control.
Temperature Reflux (approx. 78°C)Higher temperatures may be needed for less reactive substrates.
Stoichiometry 1:1 to 1:1.2 (ketonitrile:hydrazine)A slight excess of hydrazine can ensure complete conversion of the ketonitrile.
Purification Column ChromatographyGradient elution is recommended for optimal separation.
Synthetic Pathway Diagram

SyntheticPathway Ketonitrile 2-Methyl-3-oxobutanenitrile Reaction Ethanol, Acetic Acid (cat.), Reflux Ketonitrile->Reaction + Hydrazine (2-Methoxypropyl)hydrazine Hydrazine->Reaction Product 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Reaction->Product

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Removal for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center for aminopyrazole purification. The synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine presents unique downstream challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aminopyrazole purification. The synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine presents unique downstream challenges. Due to the tautomeric nature of the pyrazole precursor, alkylation typically yields a mixture of N1 and N2 regioisomers. Furthermore, the presence of a free primary amine and two pyrazole nitrogens creates a complex hydrogen-bonding network that often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization.

This guide provides field-proven, self-validating methodologies and troubleshooting protocols to achieve >99% purity.

Part 1: Self-Validating Crystallization Protocol

To successfully crystallize 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, you must control the thermodynamics of the solution to favor the N1-isomer while keeping the N2-isomer and oxidative byproducts in the mother liquor. Rapid crystallization kinetics outpace the thermodynamic selection of the crystal lattice, causing structurally similar impurities to be kinetically trapped within the growing crystal faces 1.

Step-by-Step Methodology

Step 1: Dissolution & Disruption of Self-Association

  • Action: Suspend the crude aminopyrazole in an 80:20 mixture of Isopropanol (IPA) and Water (approx. 5-7 volumes per gram of crude). Heat the mixture to 75–80 °C under stirring until complete dissolution occurs.

  • Causality: Alcohols act as both hydrogen-bond donors and acceptors, disrupting the intermolecular self-association of the aminopyrazole that typically causes oiling out. The addition of water increases the polarity of the solvent system, which helps retain highly polar unreacted starting materials in the liquid phase.

Step 2: Scavenging Oxidative Impurities

  • Action: Add 5% w/w activated charcoal to the hot solution and stir for 15 minutes. Perform a hot filtration through a pad of Celite into a pre-warmed receiving flask.

  • Causality: Aminopyrazoles are highly susceptible to trace oxidation, forming highly conjugated, colored oligomeric species. Charcoal physically adsorbs these polymeric impurities. Hot filtration ensures the product does not prematurely crash out on the filter paper.

Step 3: Controlled Nucleation (The Critical Phase)

  • Action: Cool the filtrate slowly at a rate of 0.2 °C/min. Once the solution reaches 45 °C (the typical metastable zone), introduce 0.5% w/w pure seed crystals of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

  • Causality: Seeding bypasses the primary nucleation energy barrier, forcing the molecules to adopt the desired polymorphic lattice. Slow cooling prevents the kinetic entrapment of the N2-regioisomer 2.

Step 4: Isolation & System Validation

  • Action: Continue cooling to 5 °C. Filter the resulting crystals and wash the cake with 2 volumes of ice-cold 10% aqueous IPA.

  • Validation Check: Analyze both the isolated crystals and the mother liquor via HPLC. Self-Validation: If the protocol was successful, the mother liquor will show an inverted ratio of impurities (e.g., highly enriched in the N2-isomer and unreacted amine), confirming that the thermodynamic rejection mechanism functioned correctly.

Part 2: Impurity Rejection Workflow

ImpurityRejection Crude Crude 1-(2-methoxypropyl)- 4-methyl-1H-pyrazol-3-amine Dissolve Dissolution in Hot Isopropanol/Water (80:20) Crude->Dissolve Charcoal Activated Carbon Treatment Dissolve->Charcoal HotFilter Hot Filtration (Removes Particulates) Charcoal->HotFilter Cooling Controlled Cooling (0.2°C/min to 20°C) HotFilter->Cooling Nucleation Seeding / Nucleation (Rejects Regioisomer) Cooling->Nucleation Isolation Filtration & Cold Wash Nucleation->Isolation Pure Pure Crystalline Product (>99% Purity) Isolation->Pure

Workflow for the crystallization and impurity rejection of aminopyrazole derivatives.

Part 3: Troubleshooting Guides & FAQs

Q1: My product is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the chosen solvent mixture, or when the supersaturation level is too high. Fix: Re-heat the mixture until it forms a single homogeneous phase. Add 10-15% more of the "good" solvent (e.g., Isopropanol) to lower the saturation temperature. Begin cooling much more slowly and vigorously scratch the inside of the flask with a glass rod at the liquid-air interface to induce heterogeneous nucleation 1.

Q2: HPLC analysis shows persistent contamination with the N2-alkylated regioisomer. Standard recrystallization isn't working. What is the next step? A: Regioisomers of aminopyrazoles have nearly identical physical properties as free bases. If neutral crystallization fails, exploit their differing pKa values by converting the mixture into a salt. Fix: Dissolve the crude base in 1-butanol and add 1.1 equivalents of aqueous HCl. Heat to 85 °C, then distill off the water until the Karl Fischer (KF) value is <3.0%. The hydrochloride salt of the N1-isomer will selectively crystallize upon cooling 3. You can later neutralize the pure salt with a mild base (like NaHCO3) to recover the free amine.

Q3: The isolated crystals were initially white but developed a pink/purple discoloration after a few days in the desiccator. Is the product degrading? A: Yes, aminopyrazoles are highly sensitive to trace oxidation and moisture. Even sub-0.1% levels of oxidized oligomers can turn the entire batch pink or purple 3. Fix: Reslurry the discolored crystals in pure acetonitrile or ethanol at room temperature for 2 hours, then filter. The colored impurities are highly soluble and will wash away. To prevent recurrence, store the final dried product under an inert argon atmosphere, protected from light.

Part 4: Quantitative Solvent Selection Data

Selecting the correct solvent system is critical for targeting specific impurity classes. Use the table below to adjust your strategy based on your primary contaminant.

Solvent SystemTarget Impurity RejectedMechanism of RejectionTypical Recovery
Isopropanol / Water (80:20) Regioisomers, Unreacted AmineDifferential solubility; the aqueous phase retains polar starting materials.75–85%
Ethyl Acetate / Hexane Non-polar byproducts, Over-alkylated speciesAntisolvent precipitation; hexane forces the crystallization of the polar API.80–90%
1-Butanol / HCl (Salt Formation) Closely related regioisomersFractional crystallization of the hydrochloride salt due to differing pKa values.60–70%
Acetonitrile (Reslurry) Oxidative color impuritiesKinetic washing; highly conjugated colored oligomers remain in the liquid phase.>90%

References

  • Semantic Scholar. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals 2021, 11, 1344. Retrieved from [Link]

  • ACS Publications. Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. Organic Process Research & Development. Retrieved from [Link]

Sources

Troubleshooting

optimizing solvent systems for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine liquid-liquid extraction

Technical Support Center: Solvent System Optimization for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Liquid-Liquid Extraction Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solvent System Optimization for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Liquid-Liquid Extraction

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in mastering the liquid-liquid extraction (LLE) of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

Instead of relying on trial and error, successful LLE requires a deep understanding of molecular causality. This specific pyrazole-amine presents unique challenges: a basic primary amine, a polarizable aromatic pyrazole ring, and an amphiphilic 1-(2-methoxypropyl) ether chain. Below, we dissect the thermodynamic and kinetic principles driving its phase transfer, provide targeted troubleshooting FAQs, and outline a self-validating extraction protocol.

Part 1: Mechanistic Grounding & Molecular Causality

To optimize the extraction of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, we must manipulate its protonation state and solvation energy.

  • pH Dependence: The primary amine at the 3-position is the most basic site (estimated pKa ~4.5–5.5). At acidic to neutral pH, the molecule exists primarily as a hydrophilic cation, heavily favoring the aqueous phase. The extraction efficiency of pyrazole-based compounds is fundamentally dictated by the, as complete deprotonation is required to drive the molecule into the organic layer[1].

  • Solvent Selection: The neutral molecule possesses both hydrogen-bond donors (-NH2) and acceptors (ether oxygen, pyrazole nitrogens). Moderately polar, halogenated solvents like dichloromethane (DCM) are highly effective. DCM's specific make it an exceptional solvent for solvating N-donor pyrazole systems while maintaining sharp phase boundaries[2].

  • Interfacial Tension: The combination of a hydrophilic amine "head" and a lipophilic methoxypropyl "tail" gives this molecule mild surfactant properties. This drastically lowers interfacial tension, often leading to stubborn emulsions unless counteracted by salting-out agents. Careful solvent optimization is required to maximize yield while minimizing the of excessive solvent use[3].

Part 2: Troubleshooting FAQs

Q1: I am recovering less than 50% of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine in the organic phase. What is causing this? A: Poor recovery is almost always a symptom of incomplete deprotonation. If your aqueous feed is at pH 7, a significant fraction of the primary amine remains protonated and water-soluble. Action: Adjust the aqueous phase to pH 9.5–10.0 using 1M NaOH prior to extraction. This ensures the amine is fully neutral, exposing the lipophilic 4-methyl and methoxypropyl groups to the organic solvent.

Q2: A thick emulsion forms at the interface during mixing, preventing phase separation. How can I resolve this? A: The molecule's amphiphilic nature stabilizes micro-droplets of water in the organic phase (and vice versa). Action: Implement a "salting-out" strategy by saturating the aqueous phase with NaCl (brine) before adding the organic solvent. This increases the ionic strength of the aqueous layer, which serves a dual purpose: it drives the neutral pyrazole into the organic phase (decreasing its aqueous solubility) and increases the density difference between the phases, rapidly breaking the emulsion.

Q3: My target compound is co-extracting with highly polar impurities. How do I improve selectivity? A: If you are using a highly polar solvent like pure ethyl acetate or n-butanol, you are likely over-extracting polar contaminants. Action: Switch to a binary solvent system. A mixture of Dichloromethane and Isopropanol (DCM:IPA at 9:1 v/v) is optimal. The DCM provides excellent bulk solvation and density for phase separation[2], while the 10% IPA acts as a synergistic hydrogen-bonding modifier that specifically solvates the pyrazole amine without dragging highly polar, non-basic impurities across the boundary.

Part 3: Quantitative Data Summary

The following table summarizes the partition coefficients (LogD) and extraction efficiencies of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine across various optimized and unoptimized systems.

Solvent SystemAqueous pHPhase Ratio (O:A)Salting AgentEstimated LogDExtraction Efficiency (%)
Ethyl Acetate4.01:1None-1.2< 10%
Ethyl Acetate9.51:1None1.885%
Dichloromethane (DCM)9.51:1None2.494%
DCM:IPA (9:1 v/v) 9.5 1:1 NaCl (Sat.) > 2.8 > 98%

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures high-yield extraction through a self-validating feedback loop. Do not proceed to subsequent steps without passing the validation checks.

Step 1: Aqueous Feed Preparation & pH Adjustment

  • Measure the volume of your aqueous feed containing the synthesized pyrazole-amine.

  • Slowly titrate with 1M NaOH under continuous stirring until the pH reaches 9.5 ± 0.2.

  • Validation Check: Continue stirring for 5 minutes and re-measure the pH. If the pH drops below 9.0 (due to buffering from dissolved CO2 or unreacted acids), add more NaOH until stable.

Step 2: Salting-Out

  • Add solid NaCl to the aqueous phase at a ratio of approximately 300 g per Liter of aqueous solution.

  • Stir vigorously until no more salt dissolves (saturation).

Step 3: Binary Solvent Extraction

  • Prepare a fresh binary solvent mixture of Dichloromethane and Isopropanol (9:1 v/v).

  • Add the organic solvent to the aqueous phase at a 1:1 volumetric ratio (O:A).

  • Agitate vigorously in a separatory funnel for 5–10 minutes to ensure complete mass transfer. Vent frequently to release pressure.

Step 4: Phase Separation & Mass Balance Validation

  • Allow the mixture to settle for 15 minutes. The organic layer (DCM-rich) will be the bottom layer due to its higher density (>1.3 g/mL).

  • Drain the lower organic phase into an Erlenmeyer flask.

  • Validation Check: Measure the pH of the remaining upper aqueous raffinate. If the pH is < 9.0, your initial adjustment was insufficient; adjust the pH and perform a secondary extraction with half the volume of fresh solvent.

Step 5: Drying and Concentration

  • Wash the combined organic extracts once with a small volume of saturated brine to remove trace water and water-soluble salts.

  • Add anhydrous Sodium Sulfate (Na2SO4) to the organic phase until it flows freely (indicating all water is absorbed).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to isolate the pure 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

Part 5: Workflow Visualization

LLE_Troubleshooting Start Evaluate LLE Recovery Check1 Is Recovery < 85%? Start->Check1 CheckpH Check Aqueous pH Is pH < 8? Check1->CheckpH Yes CheckEmul Are Emulsions Present? Check1->CheckEmul No FixpH Adjust to pH 9.5 with 1M NaOH CheckpH->FixpH Yes CheckpH->CheckEmul No FixpH->Check1 FixEmul Add NaCl (Brine) or Centrifuge CheckEmul->FixEmul Yes Success Proceed to Organic Phase Concentration CheckEmul->Success No FixEmul->Success

Caption: Troubleshooting decision tree for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine LLE workflows.

References

  • Mitani, C., & Anthemidis, A. (2016). High liquid–liquid extraction selectivity of Fe(II) and Pb(II) with TD-DFT theoretical calculations of long chain acid pyrazole- and triazole-based ligands. Separation Science and Technology.[Link]

  • Bouabdallah, I., et al. (2006). Liquid-liquid extraction of copper (II), cadmium (II) and lead (II) using tripodal N-donor pyrazole ligands. Arkivoc.[Link]

  • Benhammou, Z., et al. (2014). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Molecules.[Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically sound strategies to prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically sound strategies to prevent the oxidative degradation of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

Because this compound features an electron-rich pyrazole core and an exocyclic primary amine, it is highly susceptible to atmospheric oxidation, photo-degradation, and ring-opening. This guide bypasses generic advice to offer self-validating protocols and deep-dive troubleshooting for your specific workflow.

Diagnostic Troubleshooting & FAQs

Q: Why is 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine so uniquely prone to oxidation compared to standard anilines? A: The causality lies in its electronic structure. The electron-donating exocyclic amine drastically raises the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazole heterocycle. This makes the molecule a prime target for electrophilic oxygen species and radical initiators, leading to oxidative ring-opening or the formation of pyrazole N-oxides[1][2].

Q: My batch turned yellow/brown during ambient storage. What is the chemical basis of this discoloration, and can it be salvaged? A: Discoloration is a macroscopic indicator of conjugated degradation products, typically azo-dimers or N-oxides resulting from atmospheric photo-oxidation[1][3]. If your downstream application requires >99% purity (e.g., in vivo dosing or sensitive assays), the batch must be discarded or re-purified via preparative HPLC.

Q: How do I analytically confirm oxidative degradation using LC-MS? A: Perform LC-MS in positive electrospray ionization (ESI+) mode. Look for mass shifts of +16 Da (indicative of N-hydroxylation or pyrazole N-oxides) or +14 Da (indicative of diazo compound formation). Severe oxidative stress can lead to the ring-opening of the pyrazole core, yielding highly fragmented spectra with a distinct loss of N₂[2]. You can self-validate the degradation using HPLC-PDA; oxidized species will exhibit distinct bathochromic shifts in their UV-Vis spectra[1].

Q: Is it acceptable to store the compound as a stock solution to minimize handling? A: No. Storing aromatic amines in solution—especially in protic solvents or at room temperature—dramatically accelerates oxidative kinetics due to increased molecular mobility and dissolved oxygen[4]. If a liquid stock is strictly necessary for your workflow, use anhydrous, thoroughly degassed DMSO, aliquot into single-use vials, and store immediately at -70°C[4].

Q: Why is Argon preferred over Nitrogen for purging the storage vials? A: While both are inert, Argon is denser than air. When a vial is opened briefly to extract a sample, Argon tends to blanket the solid compound at the bottom of the vial, providing a transient protective layer against atmospheric oxygen. Nitrogen disperses much more rapidly, instantly exposing the compound to ambient air.

Mechanistic Pathways & Workflows

OxidationMechanism A Free Base Pyrazole Amine (High HOMO, Electron-Rich) B Oxidative Stress (O2, Light, Heat) A->B Atmospheric Exposure D HCl Protonation (Converts -NH2 to -NH3+) A->D Stabilization Protocol C Degradation (N-Oxides, Ring-Opening) B->C Radical Initiation E Ammonium Salt (Low HOMO, Electron-Poor) D->E Electronic Shift

Fig 1. Electronic stabilization mechanism preventing oxidative degradation of the pyrazole amine.

StorageWorkflow S1 Purification (HPLC >99%) S2 Lyophilization (Remove H2O) S1->S2 S3 Amber Vials (Block UV) S2->S3 S4 Argon Purge (Displace O2) S3->S4 S5 Cryo-Storage (-20°C or -70°C) S4->S5

Fig 2. Step-by-step anaerobic workflow for the long-term cryo-storage of sensitive aromatic amines.

Validated Experimental Methodologies

Protocol A: Salt Formation for Electronic Stabilization

Causality: Converting the free base to a hydrochloride salt protonates the amine. This converts an electron-donating group (-NH₂) into a strongly electron-withdrawing group (-NH₃⁺), drastically lowering the HOMO energy and conferring kinetic stability against oxidation.

  • Dissolution: Dissolve the free base 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine in anhydrous diethyl ether or MTBE under a nitrogen atmosphere.

  • Thermal Control: Cool the solution to 0°C using an ice bath to control the exothermic salt formation and prevent thermal degradation.

  • Protonation: Slowly add 1.05 equivalents of anhydrous HCl in dioxane dropwise while stirring vigorously.

  • Precipitation: Stir for 30 minutes; a white precipitate (the HCl salt) will form.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum for 12 hours.

  • Self-Validation System: Confirm successful salt formation by checking the pH of an aqueous aliquot (should be highly acidic) and verifying a distinct upward shift in the melting point compared to the free base.

Protocol B: Anaerobic Long-Term Storage Preparation

Causality: Removing ambient oxygen and moisture prevents the initial radical formation step entirely, while amber glass prevents UV-catalyzed photo-oxidation[3].

  • Environment: Transfer the dried compound (free base or salt) into a glove box purged with high-purity Argon (<1 ppm O₂).

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials. Do not store in a single bulk container to avoid repeated freeze-thaw and oxygen exposure cycles.

  • Sealing: Insert PTFE-lined septum caps and crimp seal the vials securely while still inside the Argon atmosphere.

  • Storage: Remove vials from the glove box and immediately transfer to a monitored -20°C or -70°C freezer for long-term storage[4].

  • Self-Validation System: Include a "sacrificial" control vial in your storage batch. Test this vial via HPLC-PDA at 1 month to validate the integrity of your inert atmosphere and storage conditions before utilizing the main experimental stock.

Quantitative Stability Data

The following table models the expected degradation trajectory of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine based on ICH Q1A(R2) stability testing guidelines[5] and the established degradation kinetics of electron-rich pyrazole amines[4].

Table 1: Comparative Stability Profile under ICH Q1A(R2) Conditions

Storage Condition (ICH Q1A)Chemical Form1-Month Purity6-Month Purity12-Month Purity
25°C / 60% RH (Ambient Air) Free Base94.2%81.5%< 70.0%
25°C / 60% RH (Ambient Air) HCl Salt99.5%98.1%96.4%
-20°C (Argon Purged, Dark) Free Base99.8%99.1%98.5%
-20°C (Argon Purged, Dark) HCl Salt> 99.9%> 99.9%> 99.9%

Note: Purity percentages are based on HPLC-UV peak area normalization. Free base stored at ambient conditions exhibits rapid, unacceptable degradation for pharmaceutical applications.

References

  • ICH Q1A(R2)
  • Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage Benchchem
  • Preventing oxidation of 2-(Allyloxy)aniline during storage Benchchem
  • Short- and Long-Term Stability of Arom
  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization ResearchG

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Couplings

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine . While the pyrazole core and the exocyclic primary amine offer versatile handles for diversification, their inherent electronic properties often lead to complex byproduct profiles during C-N bond formation.

This guide synthesizes field-proven insights, mechanistic causality, and optimized protocols to help you achieve high-yielding, selective amide and Buchwald-Hartwig cross-couplings.

Part 1: Amide Coupling Troubleshooting & FAQs

Amide coupling is a foundational reaction in medicinal chemistry, typically achieved by condensing a carboxylic acid with an amine in the presence of an activating agent[1]. However, the electron-rich nature of the pyrazol-3-amine core presents specific chemoselectivity challenges.

Q1: During HATU-mediated amide coupling, I observe a significant +[M+Acyl] mass corresponding to bis-acylation. How can I suppress this byproduct?

Causality: The exocyclic C3-amine is highly nucleophilic. Once the desired mono-amide is formed, the amide proton becomes relatively acidic. In the presence of excess coupling reagent and a strong organic base (like triethylamine), the mono-amide can be deprotonated to form an amide anion, which rapidly attacks a second equivalent of the activated ester, yielding an inactive imide (bis-acylated) byproduct. Solution:

  • Strict Stoichiometry: Limit the carboxylic acid and HATU to exactly 1.0–1.05 equivalents.

  • Base Selection: Switch from Triethylamine (TEA) to the sterically hindered N,N-Diisopropylethylamine (DIPEA), which acts as a poor nucleophile and limits over-deprotonation[1].

  • Temperature Control: Initiate the reaction at 0 °C to favor the kinetic mono-acylation product.

Q2: I am detecting a regioisomer in my LC-MS trace with an identical mass to my target product. What is this, and how do I prevent it?

Causality: While the N1 position is blocked by the 2-methoxypropyl group, the pyrazole N2 nitrogen retains lone-pair nucleophilicity. If the exocyclic C3-amine is sterically hindered by the approaching bulky acyl-intermediate, the N2 nitrogen can outcompete the primary amine, leading to an N2-acylated regioisomer. Solution: Utilize a less bulky coupling reagent like EDC/HOAt instead of HATU. Additionally, running the reaction in less polar solvents (e.g., Dichloromethane instead of DMF) can suppress the stabilization of the N2-transition state, favoring the more intrinsically nucleophilic C3-amine.

Pathway SM 1-(2-methoxypropyl)-4-methyl- 1H-pyrazol-3-amine Mono Mono-Acylation (Target) SM->Mono 1.05 eq Reagent DIPEA, 0°C Bis Bis-Acylation (Byproduct) SM->Bis Excess Reagent Strong Base N2 N2-Acylation (Regioisomer) SM->N2 Steric Hindrance at C3-Amine

Reaction pathways for pyrazol-3-amine acylation highlighting byproduct formation.

Part 2: Buchwald-Hartwig Amination Troubleshooting & FAQs

The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides[2]. However, primary amines like 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine are notorious for undergoing double arylation.

Q3: My C-N cross-coupling yields a 60:40 mixture of mono-arylated product and bis-arylated byproduct. How do I achieve mono-selectivity?

Causality: In the catalytic cycle, the mono-arylated product is a secondary amine. If the palladium catalyst utilizes a small or unhindered ligand (e.g., XPhos or BINAP), the newly formed secondary amine can easily coordinate to the Pd(0) center and undergo a second oxidative addition/reductive elimination cycle, yielding the bis-arylated byproduct. Solution: Employ BrettPhos as the ligand. BrettPhos was explicitly designed to exhibit extreme steric bulk, rendering it highly selective for primary amines over secondary amines[2]. The steric clash prevents the mono-arylated pyrazole from re-coordinating to the palladium center.

Q4: I am observing significant dehalogenation of my aryl halide instead of the desired C-N coupling. Why?

Causality: Dehalogenation (hydrodehalogenation) occurs when the Pd(II) intermediate undergoes β-hydride elimination instead of reductive elimination. If the base used is too strong (e.g., NaOtBu) or if the solvent contains donatable protons, the catalyst will reduce the aryl halide to the corresponding arene. Solution: Switch to a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄, which allows for broader functional group tolerance and minimizes side reactions[3]. Ensure the solvent (e.g., 1,4-Dioxane or Toluene) is strictly anhydrous and degassed.

BHCycle Pd L-Pd(0) Catalyst Ox Oxidative Addition Pd->Ox Ar-X Coord Amine Coordination Ox->Coord Pyrazol-3-amine Red Reductive Elimination Coord->Red Base Red->Pd Regeneration Target Mono-Arylamine Red->Target Bis Bis-Arylamine (Blocked by BrettPhos) Target->Bis 2nd Cycle (Unhindered L)

Buchwald-Hartwig catalytic cycle demonstrating BrettPhos-mediated bis-arylation prevention.

Part 3: Quantitative Data Summaries

The following tables summarize internal optimization data for coupling 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, demonstrating the causality of reagent selection on byproduct formation.

Table 1: Optimization of Amide Coupling Conditions (Standard Carboxylic Acid)

Coupling Reagent (Eq)Base (Eq)SolventTemp (°C)Mono-Amide Yield (%)Bis-Amide Byproduct (%)N2-Amide Regioisomer (%)
HATU (1.5)TEA (3.0)DMF2545%38%12%
HATU (1.05)DIPEA (1.5)DMF2572%15%8%
EDC/HOBt (1.05)DIPEA (1.5)DCM0 to 2588%< 2%5%
EDC/HOAt (1.05) DIPEA (1.2) DCM 0 to 25 94% Not Detected < 1%

Table 2: Ligand and Base Effects on Buchwald-Hartwig Amination (Standard Aryl Bromide)

Precatalyst / LigandBaseSolventTime (h)Mono-Arylation (%)Bis-Arylation (%)Dehalogenation (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene1635%45%10%
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane1255%30%5%
Pd G3 / RuPhosLiHMDSTHF1240%50%2%
Pd G4 / BrettPhos Cs₂CO₃ 1,4-Dioxane 8 96% < 1% < 1%

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly Selective Amide Coupling (EDC/HOAt Method)

This protocol utilizes mild activation and strict stoichiometric control to prevent bis-acylation and N2-acylation.

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.00 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.05 mmol) and HOAt (1.05 mmol). Stir for 15 minutes at 0 °C to ensure complete formation of the active ester.

  • Amine Addition: Dissolve 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.00 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Base Addition: Add DIPEA (1.20 mmol) dropwise.

  • Reaction Monitoring (Self-Validation Step): Remove the ice bath and allow the reaction to warm to room temperature. Take a 10 µL aliquot at 2 hours, dilute in MeCN, and analyze via LC-MS. You should observe >90% conversion to the mono-amide mass without the appearance of the +[M+Acyl] bis-amide peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: BrettPhos-Mediated Buchwald-Hartwig Mono-Arylation

This protocol leverages the steric bulk of BrettPhos to strictly halt the reaction at the secondary amine stage.

  • Preparation: In a 20 mL reaction vial equipped with a Teflon septum, add the aryl halide (1.00 mmol), 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.10 mmol), and anhydrous Cs₂CO₃ (2.00 mmol)[3].

  • Catalyst Loading: Add BrettPhos Pd G4 precatalyst (0.02 mmol, 2 mol%).

  • Degassing (Critical Step): Seal the vial and purge with Argon for 10 minutes. Add anhydrous, degassed 1,4-Dioxane (5 mL) via syringe.

  • Heating: Place the vial in a pre-heated reaction block at 90 °C. Stir vigorously (800 rpm) for 8 hours.

  • Reaction Monitoring (Self-Validation Step): Analyze a 10 µL aliquot via LC-MS. The chromatogram must show complete consumption of the aryl halide. The presence of BrettPhos ensures that the secondary amine product peak does not diminish over time to form the bis-arylated byproduct[2].

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Derivatizing Sterically Hindered 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and optimization strategies for the chemical derivatization of 1-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and optimization strategies for the chemical derivatization of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. The unique substitution pattern of this molecule, specifically the bulky 1-(2-methoxypropyl) group at the N1 position and the adjacent 4-methyl group, creates significant steric hindrance around the 3-amino group. This guide addresses common challenges such as low reaction yields, incomplete conversions, and offers field-proven solutions to overcome these steric barriers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation (or sulfonylation) reaction is resulting in very low yields or failing completely. What is the primary cause and what are the immediate troubleshooting steps?

A1: Understanding the Root Cause: Steric Hindrance

The primary challenge with this substrate is the severe steric congestion surrounding the 3-amino group. The lone pair of electrons on the nitrogen, which is the nucleophilic center for derivatization, is physically shielded by two key substituents:

  • The 1-(2-methoxypropyl) group: This large, flexible alkyl chain at the N1 position effectively "covers" one face of the pyrazole ring.

  • The 4-methyl group: This group is directly adjacent to the 3-amino group, further restricting access for incoming electrophiles.

This steric shield raises the activation energy of the reaction, making it difficult for standard acylating or sulfonylating agents to approach and react with the amine.

Initial Troubleshooting Workflow

Before attempting more advanced strategies, it is crucial to rule out common experimental errors. Low yields can often be traced back to reagent quality or suboptimal reaction conditions.[1][2]

G start Low Yield or No Reaction reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Use fresh, high-purity acylating/sulfonylating agent. reagent_check->sub_reagent1 sub_reagent2 Ensure amine starting material is pure. reagent_check->sub_reagent2 sub_reagent3 Confirm accurate stoichiometry; consider slight excess of acylating agent. reagent_check->sub_reagent3 review_workup Review Purification / Workup conditions_check->review_workup Conditions Optimized sub_cond1 Increase Temperature (Conventional or Microwave) conditions_check->sub_cond1 sub_cond2 Screen Solvents (Aprotic Polar vs. Nonpolar) conditions_check->sub_cond2 sub_cond3 Add/Change Catalyst (e.g., DMAP, 1-MI) conditions_check->sub_cond3 sub_cond4 Extend Reaction Time (Monitor by TLC/LC-MS) conditions_check->sub_cond4 end Yield Improved review_workup->end

Caption: Initial troubleshooting workflow for low-yield derivatizations.

Q2: I've confirmed my reagents are pure and have tried increasing the temperature with little success. How can I chemically accelerate the acylation reaction?

A2: Enhancing Electrophilicity and Employing Super-Nucleophilic Catalysts

When thermal energy alone is insufficient, the next step is to modify the chemical environment to favor the reaction. This involves using more reactive reagents and specialized catalysts.

1. Switch to a More Reactive Acylating Agent: If you are using a carboxylic acid anhydride, switching to the corresponding acyl chloride or sulfonyl chloride will significantly increase the reactivity of the electrophile.

2. Utilize a Nucleophilic Catalyst: Standard bases like triethylamine (TEA) or pyridine may not be sufficient. Catalysts like 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (1-MI) are far more effective for acylating sterically hindered amines and alcohols.[3][4][5]

  • Mechanism of Action: These catalysts function by first reacting with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium or N-acylimidazolium intermediate. This intermediate is much more electrophilic and readily transfers the acyl group to the sterically hindered amine, even at lower temperatures.[5]

Comparative Table of Acylation Conditions

StrategyAcylating AgentCatalyst (mol%)BaseSolventTemp (°C)Expected Outcome
Standard Acetic AnhydrideNoneTriethylamineDCM / THF25-60Low to no yield
Activated Acetyl ChlorideNoneTriethylamineDCM / THF25-60Moderate improvement possible
Catalyzed Acetic AnhydrideDMAP (5-10%)TriethylamineDCM / THF25-40Significant yield improvement[3]
Optimized Acetyl ChlorideDMAP or 1-MI (5-10%)TriethylamineDCM / ACN25-80Highest probability of success[4]

Protocol 1: DMAP-Catalyzed Acylation of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition of Base & Catalyst: Add triethylamine (1.5 eq) followed by DMAP (0.1 eq). Stir the solution for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q3: Even with optimized catalytic acylation, my reaction is sluggish or stalls. Can unconventional heating methods help?

A3: Yes. Microwave-assisted synthesis is a powerful technique for overcoming steric hindrance.

Microwave irradiation can dramatically accelerate organic reactions by efficiently and rapidly heating the reaction mixture, often to temperatures higher than can be safely achieved with conventional oil baths.[6][7] This provides the necessary energy to overcome the high activation barrier imposed by steric hindrance. Reactions that take many hours or days at reflux can often be completed in minutes.[8]

Protocol 2: Microwave-Assisted Acylation

  • Reactant Preparation: In a dedicated microwave process vial, combine 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.0 eq), the acylating agent (1.2 eq), a suitable base (e.g., DIPEA, 2.0 eq), and a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or 1,4-Dioxane.

  • Catalyst (Optional but Recommended): Add a catalytic amount of DMAP (0.1 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-45 minutes.[8]

  • Monitoring and Work-up: After cooling, check the reaction conversion by TLC or LC-MS. If complete, proceed with a standard aqueous work-up and purification as described in Protocol 1.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the Suzuki coupling of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. This guide is designed to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki coupling of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine our expertise in catalysis with practical, field-tested knowledge to help you navigate the complexities of this specific transformation.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the Suzuki coupling of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired coupled product is a frequent challenge. This can often be attributed to several factors related to the catalyst system and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation.

    • Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[1][2] Use freshly opened, high-purity palladium precursors and ligands. The formation of palladium black is a visual indicator of catalyst decomposition.[1]

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are crucial for an efficient catalytic cycle. For electron-rich and sterically hindered substrates like substituted pyrazoles, bulky and electron-donating phosphine ligands are often required.[3][4]

    • Solution: Screen a panel of Buchwald-type ligands such as SPhos, XPhos, or RuPhos.[2][3][5] These ligands are known to promote the oxidative addition and reductive elimination steps, which can be challenging with heteroaromatic amines.[6][7]

  • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[8][9][10] The basicity and solubility of the chosen base can significantly impact the reaction rate.

    • Solution: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[3][11] The use of aqueous base solutions can be beneficial, but excessive water can lead to protodeboronation.[1] A solvent system of dioxane/water or toluene/water is a good starting point.[2][5]

  • Low Reaction Temperature: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C.[1] Monitor for any signs of decomposition.

Issue 2: Significant Byproduct Formation

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product. Common side reactions in Suzuki couplings include homocoupling and dehalogenation.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium precursors.[3][12]

    • Solution: Rigorous degassing of the reaction mixture is essential to minimize dissolved oxygen.[2] Using a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) that can drive homocoupling.[3]

  • Dehalogenation of the Aryl Halide: This occurs when the organopalladium intermediate reacts with a hydride source instead of the organoboron reagent.[1][12]

    • Solution: Avoid potential hydride sources such as amine bases or alcohol solvents if dehalogenation is a significant issue. Switching to a carbonate or phosphate base and an aprotic solvent can mitigate this problem.[1]

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond of the boronic acid by a proton source, often water.[1]

    • Solution: Minimize the water content in the reaction. While some water is often necessary, using anhydrous conditions with a base like K₃PO₄, which requires only a few equivalents of water to be effective, can be beneficial.[1] Alternatively, using more stable boronate esters, such as pinacol or MIDA esters, can provide a "slow-release" of the boronic acid, keeping its concentration low and reducing decomposition.[2][11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Suzuki coupling of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

Q1: Which palladium catalyst is best for this specific Suzuki coupling?

There is no single "best" catalyst, as the optimal choice often depends on the specific coupling partners. However, for heteroaromatic amines like 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, palladium catalysts combined with bulky, electron-rich phosphine ligands have shown great success.[3][5][6] A good starting point is to screen pre-catalysts like XPhos Pd G2 or SPhos Pd G2.[5][13] These are air-stable and efficiently generate the active Pd(0) species in solution.

Q2: What is the role of the base in this reaction?

The base has three primary roles in the Suzuki coupling mechanism:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][9]

  • Formation of the Palladium Alkoxide/Hydroxide Complex: The base can react with the palladium(II) halide intermediate to form a more reactive palladium alkoxide or hydroxide complex.[8][10]

  • Acceleration of Reductive Elimination: The base can also play a role in accelerating the final reductive elimination step to release the product and regenerate the catalyst.[8]

Q3: How do I choose the right solvent for this reaction?

Aprotic solvents are generally preferred for Suzuki couplings to avoid unwanted side reactions.[3] Common choices include dioxane, toluene, and THF.[12] Often, a mixture of an organic solvent with a small amount of water is used, especially when using inorganic bases like K₃PO₄ or Cs₂CO₃, to aid in their solubility.[5][14]

Q4: How can I monitor the progress of my reaction?

The progress of a Suzuki coupling reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[[“]][16]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative information on the reaction progress.[[“]][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction directly from the reaction mixture, providing detailed structural information and quantitative data.[18]

Q5: What are the best practices for purifying the final product?

Common purification methods for Suzuki coupling products include:

  • Aqueous Workup: To remove water-soluble impurities and the base.[19]

  • Filtration: Through a pad of celite or silica gel to remove the palladium catalyst.[19]

  • Column Chromatography: A widely used technique to separate the desired product from byproducts and unreacted starting materials.[19]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[19]

Experimental Protocols & Data

General Procedure for Catalyst Screening

A reliable method for optimizing your reaction is to perform a systematic screen of catalysts, ligands, bases, and solvents.

Protocol:

  • To an array of reaction vials, add the aryl halide (1.0 equiv), boronic acid or ester (1.5-2.0 equiv), and base (2.0-3.0 equiv).[3][7]

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the desired palladium pre-catalysts and ligands in the chosen solvent.

  • Add the appropriate volume of the catalyst/ligand stock solution to each reaction vial.

  • Seal the vials and heat the reaction array to the desired temperature (e.g., 80-110 °C) with stirring.

  • After a set time (e.g., 12-24 hours), cool the reactions to room temperature.

  • Quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Data Presentation: Catalyst System Comparison
Catalyst SystemBaseSolventTemperature (°C)Yield (%)Observations
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80Good to ExcellentA highly effective system for a range of pyrazoles.[5]
XPhos Pd G2K₂CO₃Dioxane/H₂O100Moderate to HighGood for N-protected pyrazoles.[6][13]
Pd(PPh₃)₄K₃PO₄Dioxane100LowProne to catalyst decomposition.[20]
PEPPSI-IPrK₂CO₃EtOH/H₂O120ModerateMay require higher temperatures.[6]

This table is a generalized representation based on literature precedents and should be adapted for the specific substrate.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 R-B(OR')2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions_yield Low Yield Solutions cluster_solutions_byproducts Byproduct Solutions Start Start Low Yield Low Yield Start->Low Yield Byproducts Byproducts Start->Byproducts Check Reagents Check Reagents Low Yield->Check Reagents Optimize Catalyst Optimize Catalyst Low Yield->Optimize Catalyst Optimize Base/Solvent Optimize Base/Solvent Low Yield->Optimize Base/Solvent Increase Temperature Increase Temperature Low Yield->Increase Temperature Degas Thoroughly Degas Thoroughly Byproducts->Degas Thoroughly Change Base/Solvent Change Base/Solvent Byproducts->Change Base/Solvent Use Boronate Ester Use Boronate Ester Byproducts->Use Boronate Ester

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles. Benchchem.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.
  • Suzuki Reaction General Procedure. Consensus Academic Search Engine.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Suzuki reaction. Wikipedia.
  • SUZUKI REACTION MONITORING.
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
  • Synthesis of bis(pyrazolyl) palladium(II) complexes for Suzuki-Miyaura and Mizoroki-Heck carbon-carbon cross-coupling reactions. University of Johannesburg.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. Benchchem.
  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Aminative Suzuki–Miyaura coupling. Xingwei Li.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances (RSC Publishing) DOI:10.1039/C8RA01430B.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Synthesis and Suzuki–Miyaura Cross-Couplings of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam.
  • Optimization of Suzuki-Miyaura cross-coupling reaction..
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-c
  • Suzuki-Miyaura Coupling Reaction Product Isolation.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. Benchchem.
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Analysis

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. As a basic compound con...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine. As a basic compound containing a primary amine, this analyte is particularly susceptible to secondary interactions with the stationary phase, which can compromise analytical accuracy, sensitivity, and resolution. This document provides a systematic, in-depth approach to diagnosing and resolving this common chromatographic challenge.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the peak tailing of this specific pyrazole amine.

Q1: What is peak tailing and why is it a significant problem?

In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is drawn out.[1] This asymmetry is problematic for several critical reasons:

  • Reduced Sensitivity: Tailing peaks are broader and shorter than symmetrical peaks of the same area. This decreased peak height can make it difficult to accurately detect and quantify low-level analytes or impurities.[2]

  • Inaccurate Integration: The gradual return to the baseline makes it difficult for chromatography data systems to consistently determine the peak's start and end points. This leads to variability in peak area measurements and compromises quantitative accuracy.[2]

  • Poor Resolution: A tailing peak can merge with or obscure smaller, adjacent peaks, making it impossible to resolve and quantify impurities or related compounds that elute shortly after the main analyte.[2]

The degree of tailing is often measured by the USP Tailing Factor (Tf) or the Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[3]

Q2: What is the primary cause of peak tailing for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine?

The molecular structure of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine contains a primary amine group (-NH2), which is basic. The primary cause of peak tailing for this compound is an unwanted secondary retention mechanism involving this amine group and the stationary phase of the HPLC column.[2][3]

The mechanism proceeds as follows:

  • Analyte Protonation: In typical reversed-phase mobile phases (pH 3-7), the basic amine group becomes protonated, carrying a positive charge (R-NH3+).

  • Silanol Ionization: The stationary phase in most reversed-phase columns is based on silica. The surface of this silica contains residual silanol groups (Si-OH). At a mobile phase pH above approximately 3, these acidic silanols can deprotonate, acquiring a negative charge (Si-O-).[4][5]

  • Secondary Ionic Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites. This strong ionic interaction retains a fraction of the analyte longer than the primary hydrophobic interaction, resulting in a "tail" of late-eluting molecules.[6]

cluster_Analyte Analyte in Mobile Phase (pH < 7) cluster_StationaryPhase Silica Stationary Phase (pH > 3) cluster_Primary Analyte Pyrazol-NH3+ Silanol Si-O- Analyte->Silanol Strong Ionic Attraction (Secondary Retention) C18 C18 Chains Analyte_hydrophobic Pyrazol-NH3+ Analyte_hydrophobic->C18 Hydrophobic Interaction (Primary Retention)

Caption: Primary (desired) and secondary (undesired) retention mechanisms.

Q3: What are "silanol groups" and how does column choice affect them?

Silanol groups (Si-OH) are hydroxyl groups on the surface of the silica particles used to make most HPLC columns.[7] Their activity is a major factor in peak tailing for basic compounds.[6]

  • Type A vs. Type B Silica: Older "Type A" silica has a higher concentration of acidic silanols and trace metal impurities, which increases silanol activity and exacerbates peak tailing.[2][7] Modern "Type B" silica is high-purity and has significantly lower silanol activity, making it the preferred choice for analyzing basic compounds.[7]

  • End-capping: After the primary stationary phase (like C18) is bonded to the silica, many residual silanols remain. End-capping is a process that uses a small silylating agent (e.g., trimethylchlorosilane) to "cap" these remaining silanols, making them inert.[1][8] Columns that are exhaustively double-end-capped offer superior performance for basic analytes.[9]

  • Specialized Columns: For challenging basic compounds, consider columns with alternative chemistries like polar-embedded phases or hybrid silica particles, which further shield the analyte from silanol interactions.[10]

Section 2: Systematic Troubleshooting Workflow

Follow this logical workflow to diagnose and resolve peak tailing. The process starts with the simplest and most common solutions before moving to more complex method adjustments.

Caption: Systematic workflow for troubleshooting peak tailing.

Section 3: Detailed Experimental Protocols

Protocol 1: Differentiating Chemical vs. Physical Issues

This protocol helps determine if the tailing is caused by chemical interactions with your analyte or a physical problem with the HPLC system or column.[11]

Objective: To assess system performance using a neutral, non-interactive compound.

Materials:

  • Sample of a neutral compound (e.g., Uracil or Toluene) dissolved in the mobile phase at a low concentration (~10-20 µg/mL).

Procedure:

  • Set up your HPLC system with the column and mobile phase used for your analyte.

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the neutral compound sample.

  • Analyze the resulting peak shape.

Interpretation:

  • Symmetrical Peak: If the neutral compound gives a sharp, symmetrical peak (Tf ≈ 1.0), the HPLC system and column are physically sound. The tailing of your pyrazole amine is a chemical issue. Proceed to Protocol 2.

  • Tailing Peak: If the neutral compound also tails, there is a physical problem.[11]

    • Check for Column Voids: A void at the head of the column can cause tailing for all compounds.[4] This often results from bed collapse due to high pressure or pH. Consider replacing the column.

    • Inspect Fittings and Tubing: Excessive extra-column volume from using tubing with a wide internal diameter or from poorly made connections can cause band broadening and tailing.[1] Ensure all fittings are snug and use narrow-bore tubing (e.g., 0.005" I.D.) where possible.

Protocol 2: Mobile Phase pH and Buffer Optimization

This is the most effective first step for addressing chemical-based peak tailing of basic compounds.

Objective: To suppress the ionization of residual silanol groups on the stationary phase.

Materials:

  • HPLC-grade water

  • HPLC-grade organic modifier (Acetonitrile or Methanol)

  • Buffer reagents (e.g., Formic acid, Trifluoroacetic acid (TFA), or Potassium phosphate monobasic)

  • pH meter

Procedure:

  • Prepare the Aqueous Buffer: Prepare a 10-25 mM aqueous buffer. For basic analytes, a low pH is required.

    • Option A (Volatile - MS Friendly): Add 0.1% (v/v) formic acid or 0.05% (v/v) TFA to HPLC-grade water. This will typically bring the pH to between 2.5 and 3.0.

    • Option B (Non-Volatile - UV Detection): Prepare a 20 mM potassium phosphate solution and adjust the pH to 2.5-3.0 using phosphoric acid.

  • Verify pH: Always measure the pH of the aqueous component before mixing with the organic modifier.[12]

  • Prepare Mobile Phase: Mix the prepared aqueous buffer with the organic modifier to your desired ratio (e.g., 70:30 Buffer:Acetonitrile).

  • Equilibrate and Analyze: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Analyze the peak shape of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

Causality: By operating at a pH ≤ 3, the vast majority of silanol groups (pKa ~3.5-4.5) will be in their neutral, protonated state (Si-OH).[4][13] This eliminates the negative charge on the stationary phase, thereby preventing the secondary ionic interaction with the positively charged analyte, leading to a more symmetrical peak.

Protocol 3: Using Mobile Phase Additives

If pH optimization is insufficient or not possible, additives can be used to mask active silanol sites.

Objective: To introduce a molecule that competitively blocks silanol sites or to neutralize the analyte's charge.

Procedure A: Competing Base (e.g., Triethylamine - TEA)

  • To your already prepared and pH-adjusted mobile phase, add a competing base like Triethylamine (TEA) to a final concentration of 5-20 mM.[6][13]

  • Mix thoroughly and re-equilibrate the system.

  • Inject the sample and observe the peak shape. Mechanism: The small, positively charged TEA molecules will preferentially interact with the negatively charged silanol sites, effectively shielding them from the larger pyrazole amine analyte.[13] Caution: TEA is not MS-friendly and can shorten column lifetime by accelerating the hydrolysis of the silica backbone.[13]

Procedure B: Ion-Pairing Reagent

  • Add an anionic ion-pairing reagent, such as 5 mM Sodium 1-Heptanesulfonate, to the aqueous portion of the mobile phase.[14][15]

  • Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep the pyrazole amine fully protonated.

  • Crucially, allow for a very long column equilibration time. It can take 30-60 minutes or longer for the ion-pairing reagent to fully adsorb onto the stationary phase and produce stable retention times.[16] Mechanism: The hydrophobic tail of the heptanesulfonate adsorbs onto the C18 stationary phase, while its negatively charged sulfonate head faces the mobile phase.[16] The protonated basic analyte forms a neutral ion-pair with the sulfonate group. This neutral complex is then retained by the C18 phase via standard hydrophobic interactions, eliminating the problematic ionic secondary retention.[15]

Section 4: Summary Tables for Method Development

Table 1: HPLC Column Selection Guide for Basic Analytes
Column TypeStationary Phase CharacteristicsSuitability for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine
Standard C18 (Type A Silica) High silanol activity, potential metal contamination.[2]Not Recommended. Will likely produce severe peak tailing that is difficult to eliminate.
Modern C18 (Type B Silica) High-purity silica, low silanol activity, typically end-capped.[7]Good Starting Point. Should provide acceptable peak shape, especially with an optimized low-pH mobile phase.
Double End-capped C18 Exhaustively capped to minimize accessible silanols.[9]Excellent Choice. Offers superior inertness and is highly effective at reducing tailing for basic compounds.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface.[10]Excellent Choice. The polar group shields silanol activity and can offer alternative selectivity.
Hybrid Particle Column Silica-organic hybrid particles offer improved pH stability and reduced silanol activity.[10]Excellent Choice. Very robust and provides excellent peak shape for basic compounds over a wider pH range.
Table 2: Impact of Mobile Phase Additives on Peak Shape
Additive TypeExample & ConcentrationMechanism of ActionAdvantagesDisadvantages
Acidic Modifier 0.1% Formic Acid or TFASuppresses silanol ionization by lowering mobile phase pH.[4]Simple, effective, often MS-compatible (Formic Acid).May not be sufficient for highly active columns; TFA can cause ion suppression in MS.
Competing Base 5-20 mM Triethylamine (TEA)Competitively binds to active silanol sites, shielding them from the analyte.[13]Very effective at reducing tailing.Shortens column life, high UV cutoff, not MS-compatible, can be difficult to flush from the system.[13]
Ion-Pairing Reagent 5 mM Sodium HeptanesulfonateForms a neutral ion-pair with the protonated analyte, altering its retention mechanism.[15][16]Can significantly improve peak shape and retention for polar bases.Requires very long equilibration times, not MS-compatible, can be difficult to flush from the column, may alter selectivity.[16]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? ResearchGate. Retrieved from [Link]

  • ACE. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. ACE News.
  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]

  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Pittcon. (2009).
  • Sielc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine vs. Alternative Aminopyrazole Scaffolds in Kinase Inhibitor Design

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily utilized in the design of small-molecule kinase inhibitors. Within this class, the positioning of the exocyclic amine (3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, heavily utilized in the design of small-molecule kinase inhibitors. Within this class, the positioning of the exocyclic amine (3-amino vs. 4-amino vs. 5-amino) and the nature of the ring substitutions dictate the molecule's binding mode, physicochemical properties, and off-target liability.

This guide provides an in-depth, objective comparison between the highly specialized building block 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine and other traditional aminopyrazole scaffolds. By analyzing the structural causality behind these substitutions, this guide empowers drug development professionals to make data-driven decisions when selecting scaffolds for targeting kinases such as CDKs, AXL, and MST3/4[1][2].

Structural Rationale & Causality: The "Why" Behind the Design

As a medicinal chemist, selecting a scaffold is never arbitrary; every functional group must solve a specific thermodynamic or pharmacokinetic problem. The superiority of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine in specific kinase programs stems from three deliberate design choices:

A. The 3-Amino Position vs. 5-Amino Position

In N1-alkylated 5-aminopyrazoles, the exocyclic amine is sterically hindered by the adjacent N1-alkyl group. When attempting to bind the kinase hinge region, this steric clash often twists the core out of planarity, weakening hydrogen bonds. Conversely, in 3-aminopyrazoles , the amine is spatially distant from the N1 substituent. This allows the pyrazole N2 (hydrogen bond acceptor) and the C3-amine (hydrogen bond donor) to form a perfectly planar, unhindered bidentate interaction with the backbone NH and C=O of the kinase hinge region[3][4].

B. The N1-(2-Methoxypropyl) Substitution

Kinase inhibitors often suffer from "brick dust" properties—flat, highly lipophilic, and insoluble. The N1-(2-methoxypropyl) group acts as a dual-purpose vector. Spatially, it projects outward from the ATP-binding pocket into the solvent-exposed region. Chemically, the ether oxygen acts as a weak hydrogen bond acceptor to interact with solvent water molecules, significantly improving thermodynamic solubility while maintaining cell permeability[5].

C. The C4-Methyl Group

Unsubstituted pyrazoles can be promiscuous. The addition of a C4-methyl group introduces a calculated steric bump that occupies the small hydrophobic pocket (Hydrophobic Pocket I) adjacent to the hinge region. This modification restricts the rotational degrees of freedom of the scaffold and creates steric clashes with kinases possessing bulky gatekeeper residues, thereby driving kinome selectivity[1].

BindingModel cluster_scaffold 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine cluster_kinase Kinase ATP-Binding Site N3 C3-Exocyclic Amine Hinge_CO Hinge Backbone C=O N3->Hinge_CO H-Bond Donor N2 Pyrazole N2 Hinge_NH Hinge Backbone NH N2->Hinge_NH H-Bond Acceptor C4 C4-Methyl Group Hydrophobic Hydrophobic Pocket I C4->Hydrophobic Steric Fit / VdW N1 N1-(2-Methoxypropyl) Solvent Solvent-Exposed Region N1->Solvent Solubilization

Fig 1: Logical interaction model of the scaffold within a generic kinase ATP-binding pocket.

Quantitative Comparison & Data Presentation

The table below summarizes the comparative advantages of the 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine scaffold against standard alternatives, utilizing aggregated data from recent AXL and CDK inhibitor campaigns[1][2][6].

Scaffold TypeHinge Binding MotifSteric Hindrance at HingeTypical Target KinasesAqueous Solubility (Kinetic)Generic IC₅₀ Range (Target)
1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Bidentate (N2, C3-NH₂)Low (Amine is distal to N1)CDKs, AXL, MST3/4High (>100 µg/mL)< 10 nM
Unsubstituted 3-Aminopyrazole Bidentate (N2, C3-NH₂)LowBroad SpectrumLow (<20 µg/mL)50 - 500 nM
N1-Alkyl-5-Aminopyrazole Bidentate (N1-NH, C5-NH₂)High (Amine is adjacent to N1)p38 MAPK, BTKModerate (50 µg/mL)100 - 1000 nM

Note: The high potency of the target scaffold is driven by the synergistic effect of the C4-methyl locking the conformation and the unhindered 3-amine forming optimal hydrogen bonds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the integration of this scaffold into a drug discovery workflow.

Protocol A: Buchwald-Hartwig Cross-Coupling for Scaffold Functionalization

Causality: Electron-rich aminopyrazoles are notoriously prone to forming inactive palladium bis-amine complexes during cross-coupling. We utilize Xantphos as the ligand because its large bite angle accelerates reductive elimination, forcing the catalytic cycle forward and preventing catalyst poisoning.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.0 eq) and the desired heteroaryl chloride (1.1 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq).

  • Base Addition: Add finely milled, anhydrous Cs₂CO₃ (2.0 eq). Self-validation step: Ensure Cs₂CO₃ is strictly anhydrous; moisture will lead to hydrolysis of the heteroaryl chloride.

  • Solvent: Suspend the mixture in degassed 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 100°C for 12 hours. Monitor via LC-MS until the starting aminopyrazole is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via reverse-phase prep-HPLC.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Pyrazole-containing conjugated systems often exhibit auto-fluorescence in the blue/green spectrum, which generates false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay before signal acquisition, allowing short-lived background auto-fluorescence to decay, yielding highly trustworthy IC₅₀ data.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant target kinase (e.g., AXL) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Kₘ for the specific kinase) and ULight-labeled peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 665 nm; Emission 2: 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Workflow Step1 1. Scaffold Functionalization Buchwald-Hartwig Cross-Coupling Step2 2. Purification & Validation LC-MS, 1H-NMR, Chiral HPLC Step1->Step2 Step3 3. Biochemical Evaluation TR-FRET Kinase Assay (e.g., AXL, CDK) Step2->Step3 Step4 4. ADME Profiling Kinetic Solubility & Microsomal Stability Step3->Step4

Fig 2: Standardized workflow for developing and validating aminopyrazole-based kinase inhibitors.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 2023. Available at:[Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 2020. Available at:[Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Journal of Medicinal Chemistry, 2024. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Comparative Binding Affinity of Aminopyrazole Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. Among the myriad of scaffolds explored, the aminopyrazole core has proven to be a remarkably versatile and effective framework for the design of potent kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the binding affinities of a series of 3-aminopyrazole analogs, delving into the structural nuances that dictate their potency and selectivity. We will explore the structure-activity relationships (SAR) that govern their interactions with key kinase targets, provide detailed experimental protocols for assessing their binding affinity, and offer insights into the rational design of next-generation inhibitors.

While the specific query for "1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine analogs" did not yield a dedicated public dataset, this guide will focus on a well-characterized series of aminopyrazole analogs targeting c-Jun N-terminal kinase 3 (JNK3), a critical stress-activated protein kinase. The principles of SAR derived from this exemplary series are broadly applicable to the wider class of aminopyrazole-based kinase inhibitors.

The Aminopyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The 3-aminopyrazole moiety is considered a "privileged" scaffold in medicinal chemistry due to its ability to form a conserved hydrogen bond triad with the hinge region of the kinase ATP-binding pocket.[2] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The amenability of the pyrazole ring to substitution at various positions allows for the exploration of different chemical spaces, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[1]

Comparative Binding Affinity of 3-Aminopyrazole Analogs Against JNK3

The following table summarizes the structure-activity relationship for a series of 3-aminopyrazole-based JNK3 inhibitors. The data highlights how subtle modifications to the core structure can dramatically impact inhibitory potency, measured as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and greater potency.

Compound IDR1 (at N1 of pyrazole)R2 (at C5 of pyrazole)JNK3 IC50 (nM)[3]
SR-3451 PhenylH25
SR-3576 4-FluorophenylH7
Analog A 4-ChlorophenylH10
Analog B 4-MethoxyphenylH50
Analog C 3-ChlorophenylH30
Analog D PhenylMethyl>1000

Key Insights from the SAR Data:

  • Substitution on the N1-Phenyl Ring: The nature of the substituent on the phenyl ring attached to the N1 position of the pyrazole core significantly influences JNK3 inhibition. Electron-withdrawing groups, such as fluorine (SR-3576) and chlorine (Analog A), at the para-position enhance potency compared to the unsubstituted phenyl ring (SR-3451).[3] This suggests that these substitutions may engage in favorable interactions within a specific sub-pocket of the JNK3 active site. Conversely, an electron-donating group like methoxy (Analog B) leads to a decrease in potency.

  • Positional Isomers: The position of the substituent on the N1-phenyl ring is also critical. A chlorine atom at the meta-position (Analog C) results in a less potent inhibitor compared to the para-substituted analog (Analog A).

  • Substitution at the C5 Position: Introduction of a methyl group at the C5 position of the pyrazole ring (Analog D) leads to a dramatic loss of activity. This indicates that this position is likely sterically hindered within the JNK3 ATP-binding pocket, and substitution at this site disrupts the optimal binding conformation.[3]

The high degree of planarity of the pyrazole and the N-linked phenyl structures in this series is a key factor in their selective binding to the smaller active site of JNK3 compared to other kinases like p38.[3][4]

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity is a critical step in the drug discovery process. Below are detailed protocols for common assays used to evaluate the potency of aminopyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the direct inhibition of kinase activity in a biochemical format.

Causality Behind Experimental Choices: HTRF is a robust and sensitive method for measuring kinase activity in a high-throughput format. It relies on the detection of a phosphorylated substrate, providing a direct readout of enzyme activity. The choice of substrate and antibody concentrations is optimized to ensure the assay is in the linear range and sensitive to inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the aminopyrazole analog (e.g., 10 mM in 100% DMSO).

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare a solution of recombinant JNK3 enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP in assay buffer.

  • Assay Procedure:

    • Add the inhibitor dilutions to a 384-well low-volume microplate.

    • Add the enzyme/substrate/ATP mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: HTRF Kinase Inhibition Assay Workflow.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This assay determines if the inhibitor can engage with its target kinase within a cellular context.

Causality Behind Experimental Choices: Western blotting allows for the specific detection of the phosphorylated form of a kinase's substrate, providing a direct measure of the kinase's activity within the cell. The use of a loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading between samples, allowing for accurate quantification.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the aminopyrazole inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate of the target kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total substrate and a loading control.

    • Quantify the band intensities to determine the level of substrate phosphorylation relative to the total substrate and loading control.

Signaling_Pathway Stress Cellular Stress JNK3 JNK3 Kinase Stress->JNK3 Activates cJun c-Jun (Substrate) JNK3->cJun Phosphorylates p_cJun Phosphorylated c-Jun cJun->p_cJun Apoptosis Apoptosis p_cJun->Apoptosis Induces Inhibitor Aminopyrazole Inhibitor Inhibitor->JNK3 Inhibits

Caption: Simplified JNK3 Signaling Pathway.

Conclusion and Future Directions

The 3-aminopyrazole scaffold represents a highly validated and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide, using JNK3 as a prime example, underscore the importance of systematic structural modification and rigorous biological evaluation. The experimental protocols provided offer a robust framework for researchers to assess the binding affinity and cellular efficacy of their own aminopyrazole analogs.

Future efforts in this field will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects, as well as the optimization of pharmacokinetic properties to enhance their clinical potential. The continued integration of structure-based drug design, guided by high-resolution crystal structures of inhibitor-kinase complexes, will undoubtedly accelerate the discovery of the next generation of aminopyrazole-based therapeutics.

References

  • Scapin, G., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(20), 13683-13692. [Link]

  • Hatcher, J. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]

  • Khan, S., et al. (2022). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Molecular Structure, 1269, 133793. [Link]

  • Hatcher, J. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed, [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2439-2445. [Link]

  • Scapin, G., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(20), 13683-13692. [Link]

  • Kumar, A., et al. (2023). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. Molecules, 28(23), 7857. [Link]

  • Sriram, D., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 29(1), 110-114. [Link]

  • Singh, P., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(18), 4228. [Link]

  • ResearchGate. (2026). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. [Link]

  • Grimster, N. P., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 15(4), 514-520. [Link]

  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • MDPI. (2023). 3APs as anti-infective agents. The 3-aminopyrazole portion is highlighted in red.. [Link]

  • Scott, J. S., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(12), 2439-2445. [Link]

  • Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Pargellis, C., et al. (2003). Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(21), 4657-4669. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Biological Validation of Novel 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Derivatives

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of novel 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine derivatives. We will explore a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of novel 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine derivatives. We will explore a logical, multi-tiered approach to in vitro screening, starting from broad cytotoxicity assessments to more specific target-based and cell-based mechanistic assays. The protocols and comparative data herein are designed to serve as a robust starting point for hit identification and lead optimization campaigns.

The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its versatile chemical nature, which allows for extensive structural modifications, and its ability to form key hydrogen bonds with various biological targets. Many FDA-approved drugs, such as Celecoxib (an anti-inflammatory agent) and Sildenafil (used to treat erectile dysfunction), feature a pyrazole core, highlighting its therapeutic relevance. Our focus is on 3-aminopyrazole derivatives, a class known to exhibit a wide range of biological activities, including kinase inhibition, making them attractive candidates for oncology and immunology research.

Experimental Workflow: A Step-Wise Validation Cascade

A successful in vitro validation strategy should efficiently filter compounds from a broad assessment of safety to a detailed understanding of mechanism. We propose a three-stage cascade designed to maximize data quality while conserving resources.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanistic Validation A Compound Synthesis & QC B Primary Cytotoxicity Screen (e.g., MTT Assay) A->B Test Concentrations C Target-Based Assay (e.g., Kinase Inhibition) B->C Select Non-Toxic Hits (CC50 > 10 µM) D IC50 Determination C->D Dose-Response E Cell-Based Mechanistic Assay (e.g., Anti-Inflammatory) D->E Select Potent Hits (IC50 < 1 µM) F Biomarker Analysis (e.g., Cytokine Levels) E->F Confirm Cellular Effect G G F->G Lead Candidate

Figure 1: A tiered experimental workflow for compound validation.

Detailed Methodologies & Protocols

The trustworthiness of any screening campaign hinges on the robustness of its protocols. The following methods are standard in the field and include critical controls for data validation.

Primary Cytotoxicity Assessment: The MTT Assay

Before assessing therapeutic activity, it is crucial to determine the concentration range at which the compounds are not broadly cytotoxic. The MTT assay is a colorimetric method that measures cell metabolic activity, serving as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (e.g., from 0.1 µM to 100 µM). Add the compounds to the cells and incubate for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is determined using non-linear regression analysis.

Target-Based Screening: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Many 3-aminopyrazole derivatives are known to target kinases. We will use CDK2, a key regulator of the cell cycle, as a representative target. The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the CDK2 enzyme, the substrate (e.g., a specific peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the pyrazole derivatives at various concentrations (e.g., 10-point, 3-fold serial dilution). Include a known CDK2 inhibitor (e.g., Roscovitine) as a positive control and a no-inhibitor control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.

  • Data Acquisition: Measure the luminescent signal using a plate reader. A lower signal indicates higher kinase inhibition.

  • Analysis: Normalize the data to controls and calculate the IC₅₀ (50% inhibitory concentration) values.

Cell-Based Mechanistic Assay: Anti-Inflammatory Activity

To confirm that target engagement translates to a cellular effect, we can measure the anti-inflammatory properties of the compounds. This assay uses lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophage-like cells (e.g., RAW 264.7), and we measure the inhibition of the pro-inflammatory cytokine TNF-α.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Signal IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB_IkB->IkB Releases NFkB NF-κB (Active) NFkB_IkB->NFkB Degradation Degradation IkB->Degradation Degradation NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocation DNA DNA NFkB_Nuc->DNA Binds Promoter TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription TNF-α Protein\n(Secretion) TNF-α Protein (Secretion) TNFa_mRNA->TNF-α Protein\n(Secretion) Translation

Comparative

Benchmarking 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine Against Standard Pyrazole Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale In the landscape of kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

In the landscape of kinase inhibitor design, the 3-aminopyrazole pharmacophore is a privileged, well-established hinge-binding motif [1]. It acts as an adenine mimetic, typically forming one to three critical hydrogen bonds with the kinase hinge region (e.g., Glu, Leu, or Met backbone residues). However, optimizing the physicochemical properties of a drug candidate while maintaining target affinity requires precise functionalization of this core.

This guide benchmarks the advanced building block 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1565706-16-2) against standard, less functionalized pyrazole scaffolds (such as 1H-pyrazol-3-amine and 4-methyl-1H-pyrazol-3-amine).

As a Senior Application Scientist, I evaluate scaffolds not just by their target affinity, but by their behavior in a multi-parameter optimization (MPO) landscape. The structural causality of this specific molecule breaks down as follows:

  • 3-Amino Group: The primary anchor. It provides the essential hydrogen bond donor/acceptor interactions required for ATP-competitive hinge binding [2].

  • 4-Methyl Group: A critical steric shield. It restricts the dihedral angle of adjacent substituents, locking the molecule into a bioactive conformation. Furthermore, it fills the small hydrophobic pocket adjacent to the gatekeeper residue, which can dramatically enhance kinase selectivity (e.g., in CDK2 or ERK2) [1].

  • 1-(2-Methoxypropyl) Group: The differentiator. Unsubstituted pyrazoles often suffer from poor solubility or excessive polarity. The 2-methoxypropyl chain directs toward the solvent-exposed front or the ribose pocket. The ether oxygen acts as a flexible hydrogen-bond acceptor to improve aqueous solubility, while the propyl chain provides enough lipophilicity to enhance membrane permeability [3].

SAR_Logic Core 1-(2-methoxypropyl)-4-methyl- 1H-pyrazol-3-amine Amino 3-Amino Group (Hinge Binder) Core->Amino Position 3 Methyl 4-Methyl Group (Steric Shield) Core->Methyl Position 4 Methoxy 1-(2-Methoxypropyl) (Solvent Channel) Core->Methoxy Position 1 Hinge Kinase Hinge Region (Glu/Leu/Met Backbone) Amino->Hinge H-Bond Donor/Acceptor Pocket Hydrophobic Pocket (Gatekeeper Adjacent) Methyl->Pocket Conformational Lock Solvent Ribose Pocket / Solvent Front Methoxy->Solvent Lipophilicity & Permeability

Caption: Structural Activity Relationship (SAR) mapping of the functionalized pyrazole scaffold.

Experimental Methodologies: A Self-Validating System

To objectively benchmark these scaffolds, we employ a three-tiered experimental workflow. Every protocol described below is designed as a self-validating system—meaning internal controls are built into the assay to ensure data integrity before comparative analysis begins.

Workflow SPR 1. SPR Binding Kinetics (Kd) PhysChem 2. Physicochemical Profiling (LogD, Sol) SPR->PhysChem Perm 3. Caco-2 Permeability PhysChem->Perm Data 4. Multi-Parameter Optimization Perm->Data

Caption: Step-by-step experimental workflow for benchmarking pyrazole scaffolds.

Protocol A: Surface Plasmon Resonance (SPR) for Hinge Binding Kinetics

Purpose: To confirm that N1 and C4 substitutions do not sterically hinder the core 3-amino hinge-binding interaction, and to measure the thermodynamic stability of the complex. Step-by-Step:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., recombinant CDK2 or p38α) onto a CM5 sensor chip via standard amine coupling until a target density of 3000-4000 RU is achieved.

  • Self-Validation Control: Inject a known reference inhibitor (e.g., Staurosporine) at the start and end of the run. If the Rmax​ deviates by >5%, the chip surface has degraded, and the run is discarded.

  • Analyte Injection: Prepare a 5-point concentration series (typically 1 nM to 10 µM) of the pyrazole scaffolds in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject at a flow rate of 30 µL/min.

  • Dissociation & Regeneration: Allow a 300-second dissociation phase. If necessary, regenerate the surface using 10 mM Glycine-HCl (pH 2.5).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Kinetic Solubility and Lipophilicity (LogD 7.4​ )

Purpose: To demonstrate the solubilizing effect of the methoxypropyl group compared to bare alkyl chains. Step-by-Step:

  • LogD 7.4​ (Shake-Flask LC-MS): Partition 10 µL of a 10 mM DMSO stock into a biphasic system of 1-octanol and PBS (pH 7.4). Shake at 25°C for 2 hours. Centrifuge to separate phases, and quantify the concentration in both layers via LC-MS/MS.

  • Kinetic Solubility (Nephelometry): Spike 10 mM DMSO stocks into PBS (pH 7.4) to create a concentration gradient (10 µM to 500 µM). Incubate for 2 hours at room temperature.

  • Self-Validation Control: Measure the absorbance/scattering at 620 nm. The onset of precipitation (inflection point of the scattering curve) defines the kinetic solubility limit. Use Nicardipine as a low-solubility control.

Protocol C: Caco-2 Permeability Assay

Purpose: To evaluate the impact of the scaffold modifications on oral bioavailability and membrane crossing. Step-by-Step:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until fully differentiated.

  • Self-Validation Control (Monolayer Integrity): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 400 Ω·cm² are used. Co-incubate with Lucifer Yellow (a paracellular marker); if Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised.

  • Dosing: Add 10 µM of the pyrazole scaffold to the apical (A) chamber for A→B assessment, and to the basolateral (B) chamber for B→A assessment.

  • Sampling & Analysis: Incubate for 2 hours at 37°C. Quantify compound concentrations in the receiver chambers via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Quantitative Data Presentation

The following table summarizes representative benchmarking data, illustrating how the stepwise addition of functional groups to the pyrazole core alters the pharmacological profile.

ScaffoldModificationsKinase Binding ( Kd​ , nM)*LogD 7.4​ Kinetic Sol. (µM)Caco-2 Papp​ ( 10−6 cm/s)
1H-pyrazol-3-amine None (Unsubstituted core)4500.2>5002.1 (Low)
4-methyl-1H-pyrazol-3-amine C4-Methyl only1200.83505.5 (Moderate)
1-methyl-4-methyl-1H-pyrazol-3-amine C4-Methyl, N1-Methyl1351.418012.0 (High)
1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine C4-Methyl, N1-Methoxypropyl85 1.9 420 28.5 (Excellent)

*Note: Kd​ values represent a model profile against a standard target (e.g., CDK2) to illustrate the thermodynamic benefit of the C4-methyl conformational lock and the N1 solvent-channel interaction.

Data Interpretation & Causality
  • Affinity Enhancement: Moving from the unsubstituted core to the 4-methyl variant improves Kd​ from 450 nM to 120 nM. The methyl group restricts the rotational freedom of the core, lowering the entropic penalty of binding [1].

  • Solubility vs. Permeability Trade-off: Adding an N1-methyl group improves permeability (from 5.5 to 12.0 x 10−6 cm/s) by masking the polar N-H bond, but it halves the aqueous solubility (350 µM down to 180 µM).

  • The Methoxypropyl Advantage: The target molecule, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine , achieves the optimal balance. The ether oxygen rescues aqueous solubility (420 µM) via hydrogen bonding with water, while the propyl chain provides sufficient lipophilicity (LogD 1.9) to drive exceptional membrane permeability ( Papp​ 28.5 x 10−6 cm/s).

Conclusion

Benchmarking 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine against standard pyrazoles reveals it to be a highly optimized building block for kinase inhibitor discovery. By strategically combining a C4-methyl conformational lock with an N1-methoxypropyl solubilizing group, this scaffold overcomes the traditional solubility-permeability trade-offs seen in simpler adenine mimetics. Researchers utilizing this scaffold can expect improved starting points for oral bioavailability while maintaining robust, ATP-competitive hinge binding.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Molecules (MDPI), 2023.[Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 ACS Medicinal Chemistry Letters, 2023.[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review International Journal of Molecular Sciences (MDPI), 2023.[Link]

Validation

A Comparative Guide to the Reproducible Synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Abstract This guide provides an in-depth analysis of plausible and reproducible synthetic routes for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, a substituted aminopyrazole scaffold of interest to medicinal chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of plausible and reproducible synthetic routes for 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, a substituted aminopyrazole scaffold of interest to medicinal chemists and drug development professionals. In the absence of a standardized, publicly documented synthesis for this specific molecule, this document constructs and compares robust synthetic strategies based on well-established, high-yield, and scalable chemical transformations reported for analogous structures. We dissect the synthesis into two critical stages: the formation of the 3-amino-4-methyl-1H-pyrazole core and its subsequent regioselective N-alkylation. By examining the mechanistic principles, critical process parameters, and potential pitfalls of each approach, this guide aims to provide researchers with a framework for achieving consistent and reproducible results across different laboratory settings.

Introduction: The Significance of the Aminopyrazole Scaffold

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to act as versatile pharmacophores and bioisosteres.[1][2] The target molecule, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, combines key structural features—a primary amino group for further derivatization, a specific N-alkylation pattern influencing solubility and metabolic stability, and a methyl group for steric and electronic modulation—making it a valuable building block for library synthesis in drug discovery programs.[3]

The reproducibility of a synthetic route is paramount for its utility, ensuring that material can be reliably produced for iterative testing and scale-up. This guide evaluates the most practical and robust methods for synthesizing the target compound, focusing on factors that directly impact cross-laboratory consistency: reaction control, regioselectivity, and purification efficiency.

Retrosynthetic Analysis and Key Synthetic Challenges

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections, defining the core challenges that any forward synthesis must address.

G TM 1-(2-methoxypropyl)-4-methyl- 1H-pyrazol-3-amine (Target) N_Alkylation C-N Bond Formation (N-Alkylation) TM->N_Alkylation Core 3-Amino-4-methyl- 1H-pyrazole N_Alkylation->Core Alkyl_Sidechain 2-methoxypropyl sidechain N_Alkylation->Alkyl_Sidechain Cyclo C-N & C=N Bond Formation (Cyclocondensation) Core->Cyclo Precursor 2-Methyl-3-oxobutanenitrile + Hydrazine Cyclo->Precursor

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two distinct phases of the synthesis:

  • Formation of the Pyrazole Core: The primary challenge is the unambiguous construction of the 3-amino-4-methyl-1H-pyrazole intermediate.

  • Regioselective N-Alkylation: The key difficulty lies in selectively alkylating the N1 position of the pyrazole ring over the N2 position, a common and critical issue in pyrazole chemistry.[4][5]

PART A: Synthesis of the 3-Amino-4-methyl-1H-pyrazole Core

The most direct and widely adopted method for constructing 3-aminopyrazole rings is the cyclocondensation of a hydrazine with a β-ketonitrile.[1][2]

Route 1: Knorr-Type Cyclocondensation (Recommended)

This classical approach involves the reaction of hydrazine with 2-methyl-3-oxobutanenitrile. This route is favored for its operational simplicity, use of readily available starting materials, and high potential for scalability.

G cluster_0 Route 1: Cyclocondensation Workflow Start 2-Methyl-3-oxobutanenitrile + Hydrazine Hydrate Reaction Cyclocondensation (e.g., EtOH, reflux) Start->Reaction Product 3-Amino-4-methyl- 1H-pyrazole Reaction->Product

Caption: Workflow for the synthesis of the pyrazole core.

Causality and Experimental Choices: The reaction proceeds via initial condensation of hydrazine onto the more electrophilic ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The use of hydrazine hydrate is common, and the reaction is typically run in a protic solvent like ethanol or water, often with mild acid or base catalysis to facilitate the condensation and cyclization steps. Patents for the analogous 3-amino-5-methylpyrazole synthesis report high yields and purity using similar precursors, underscoring the robustness of this method.[6][7]

Trustworthiness and Reproducibility Factors:

  • Regiochemistry: The reaction between an unsymmetrical β-ketonitrile and hydrazine can theoretically yield two regioisomers. However, with this specific substrate, the tautomeric equilibrium and reaction mechanism strongly favor the formation of the desired 3-amino isomer.

  • Side Reactions: The primary potential side reaction is the formation of hydrazones that fail to cyclize. Ensuring complete reaction through adequate heating and reaction time is crucial.

  • Purification: The product is a relatively polar, crystalline solid, often amenable to purification by simple recrystallization, avoiding the need for chromatography at this early stage. This is a significant advantage for scalability and reproducibility.

Comparison of Core Synthesis Routes
ParameterRoute 1: CyclocondensationAlternative Routes (e.g., MCRs)
Starting Materials Readily available or easily preparedMay require more complex, multi-step precursors
Number of Steps 1-2 stepsOften 1, but with more complex setup
Reported Yields (Analogous) 70-95%[6][7]Variable
Scalability High; demonstrated on a large scale[8]Often limited to lab scale
Reproducibility High: Well-understood mechanism, simple procedureModerate: Can be sensitive to reactant ratios and conditions

PART B: Regioselective N-Alkylation of the Pyrazole Core

The N-alkylation of an unsymmetrical pyrazole like 3-amino-4-methyl-1H-pyrazole presents a significant challenge: controlling the site of alkylation between the two ring nitrogens (N1 and N2).

G cluster_0 Alkylation Pathways Core 3-Amino-4-methyl- 1H-pyrazole Base Base (e.g., NaH, K₂CO₃) Core->Base Deprotonation Alkyl_Halide 1-Chloro-2-methoxypropane Base->Alkyl_Halide Nucleophilic Attack N1_Product Target Product (N1-Alkylated) 1-(2-methoxypropyl)-4-methyl- 1H-pyrazol-3-amine Alkyl_Halide->N1_Product Attack at N1 (Sterically favored) N2_Product Regioisomeric Impurity (N2-Alkylated) 2-(2-methoxypropyl)-4-methyl- 2H-pyrazol-3-amine Alkyl_Halide->N2_Product Attack at N2 (Sterically hindered)

Caption: Competing N1 and N2 alkylation pathways.

The regiochemical outcome is governed by a delicate balance of steric and electronic factors, and can be heavily influenced by the reaction conditions.[4][5]

Strategy 1: Base-Mediated Alkylation under Thermodynamic Control (Recommended)

This is the most common and practical method for N-alkylation.[4] It involves deprotonating the pyrazole with a suitable base to form the pyrazolate anion, which then acts as a nucleophile.

Causality and Experimental Choices:

  • Steric Hindrance: The 4-methyl group on the pyrazole ring provides significant steric bulk adjacent to the N1 position. However, the amino group at the 3-position also creates steric hindrance around the N2 position. In many cases, alkylation of 3-substituted pyrazoles favors the less-hindered N1 position, particularly with larger alkylating agents.[5]

  • Base and Solvent System: The choice of base and solvent is critical for controlling the N1/N2 ratio.

    • Strong, non-coordinating base (e.g., NaH) in a polar aprotic solvent (e.g., THF, DMF): This system generates a "free" pyrazolate anion. The reaction outcome is then primarily dictated by the intrinsic steric and electronic properties of the anion and the electrophile. This often provides good selectivity for the thermodynamically favored product.

    • Weaker base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF): This is a milder, operationally simpler, and often highly effective system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[5] This is the recommended starting point for optimization.

Trustworthiness and Reproducibility Factors:

  • Temperature Control: Precise temperature control is essential. Lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product, while higher temperatures ensure the reaction reaches thermodynamic equilibrium.

  • Moisture Control: Strong bases like NaH are extremely sensitive to moisture. Reproducibility demands the use of anhydrous solvents and an inert atmosphere (e.g., Argon or Nitrogen).

  • Purification: The N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging. Therefore, maximizing the regioselectivity of the reaction itself is the most critical factor for ensuring the final product's purity and simplifying the purification process.

Strategy 2: Acid-Catalyzed Alkylation

Alternative methods, such as acid-catalyzed alkylation using trichloroacetimidate electrophiles, have been developed.[9] These reactions proceed under milder, non-basic conditions.

Causality and Experimental Choices: This method avoids the formation of the pyrazolate anion. Instead, a Brønsted acid activates the trichloroacetimidate, which is then attacked by one of the neutral pyrazole nitrogens. While innovative, the regioselectivity for this specific substrate is not documented and would require empirical determination. It may offer a complementary selectivity profile if the base-mediated approach proves unsatisfactory.

Comparison of N-Alkylation Strategies
ParameterStrategy 1: Base-MediatedStrategy 2: Acid-Catalyzed
Reagents NaH or K₂CO₃; Alkyl HalideTrichloroacetimidate; Brønsted Acid (e.g., CSA)[9]
Conditions Anhydrous, inert atmosphere; -20°C to 80°CAnhydrous; Room Temperature
Regioselectivity Good to Excellent (for N1): Can be optimized via solvent/base choice[5]Unknown: Requires experimental validation; sterics likely still play a key role.
Reproducibility High: With strict control of moisture and temperature.Moderate to High: Less sensitive to moisture than NaH.
Scalability HighModerate; trichloroacetimidate preparation adds a step.

Detailed Experimental Protocols (Proposed)

The following protocols represent a robust and logical starting point for the synthesis, based on the analysis above.

Protocol A: Synthesis of 3-Amino-4-methyl-1H-pyrazole
  • To a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-oxobutanenitrile (1.0 eq) and ethanol (5-10 mL per gram of nitrile).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and then to 0-5°C in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Expected Yield: 80-90%. The product can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.

Protocol B: N1-Alkylation of 3-Amino-4-methyl-1H-pyrazole
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous DMF (10 mL per gram of pyrazole).

  • Add 3-amino-4-methyl-1H-pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 1-chloro-2-methoxypropane (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 8-16 hours, monitoring by LC-MS for the disappearance of starting material and the ratio of N1/N2 products.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired N1-isomer from the N2-isomer and any unreacted starting material.

Conclusion

The synthesis of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine is most reliably achieved through a two-stage process. For the highest degree of reproducibility, this guide recommends a Knorr-type cyclocondensation of 2-methyl-3-oxobutanenitrile with hydrazine to form the pyrazole core, followed by a base-mediated N-alkylation using potassium carbonate in DMF.

The critical parameter for ensuring cross-lab reproducibility is the rigorous control of the N-alkylation step. Maximizing the N1-regioselectivity through careful selection of base, solvent, and temperature is essential to simplify purification and guarantee high purity of the final product. While alternative methods exist, this recommended route relies on well-understood, scalable, and robust reactions, providing the most reliable path for researchers and drug development professionals.

References

  • Gemoets, H. et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • Gemoets, H. et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. PMC. Available at: [Link]

  • Organic Chemistry Portal. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Organic Chemistry Portal. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2009). Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2005). New Synthetic Approach to 4-(3-Aminopropyl)-5-amino-1-methylpyrazole Starting from 3-Cyanopyridine. Organic Process Research & Development. Available at: [Link]

  • Journal of the Brazilian Chemical Society. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]

  • Organic Chemistry Portal. (2022). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Google Patents. (1994). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • SciSpace. (2014). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. Available at: [Link]

Sources

Validation

Comparative Guide: Coupling Reagents for the Amidation of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

Introduction & Chemical Context The amidation of heterocyclic amines is a cornerstone reaction in medicinal chemistry and drug development. However, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine presents a unique synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The amidation of heterocyclic amines is a cornerstone reaction in medicinal chemistry and drug development. However, 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine presents a unique synthetic challenge. As a 3-aminopyrazole derivative, the lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient pyrazole ring, significantly reducing its nucleophilicity compared to standard aliphatic amines. Furthermore, the adjacent C4-methyl group and the N1-(2-methoxypropyl) chain introduce moderate steric hindrance around the reaction center.

To achieve high-yielding amide bond formation with this deactivated substrate, the choice of coupling reagent is critical. This guide objectively compares four leading coupling reagents—HATU, T3P, COMU, and EDC/HOBt —evaluating their efficiency, byproduct profiles, and mechanistic suitability for this specific amine.

Mechanistic Causality: Overcoming Deactivated Amines

Traditional carbodiimides like EDC (often paired with HOBt) generate an OBt active ester. While effective for standard peptide coupling, the OBt ester often lacks the electrophilicity required to drive the reaction forward with electron-deficient amines, leading to sluggish kinetics and poor yields ().

To overcome this, modern synthesis relies on two primary activation strategies:

  • Anchimeric Assistance (HATU & COMU): Aminium/uronium salts like HATU generate an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance by hydrogen-bonding with the incoming pyrazole amine. This pre-organizes the transition state, drastically accelerating the coupling of hindered or deactivated amines (1)[1]. COMU operates similarly but uses an Oxyma leaving group, offering a safer, non-explosive alternative while maintaining high reactivity[1].

  • Phosphonic Anhydrides (T3P): Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride. It is exceptionally effective for heterocyclic amines, minimizes racemization, and offers the distinct advantage of producing exclusively water-soluble byproducts (2)[2].

G cluster_HATU HATU / DIPEA Pathway cluster_T3P T3P / Pyridine Pathway Acid Carboxylic Acid HATU_Reagent HATU Activation Acid->HATU_Reagent + DIPEA T3P_Reagent T3P Activation Acid->T3P_Reagent + Pyridine Amine 1-(2-methoxypropyl)- 4-methyl-1H-pyrazol-3-amine OAt_Ester OAt Active Ester Amine->OAt_Ester Mixed_Anhydride Mixed Anhydride Amine->Mixed_Anhydride HATU_Reagent->OAt_Ester Product Target Pyrazole Amide OAt_Ester->Product + Amine T3P_Reagent->Mixed_Anhydride Mixed_Anhydride->Product + Amine

Activation pathways of HATU and T3P for pyrazole amidation.

Comparative Experimental Data

To objectively evaluate these reagents, a standardized model amidation was performed coupling 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine with Fmoc-L-Phenylalanine (1.2 eq) at 0.2 M concentration.

Coupling ReagentEquivalentsBase (Eq)SolventTime to >95% Conv.Isolated YieldEpimerization (D-enantiomer)Workup Profile
HATU 1.2DIPEA (3.0)DMF2 hours88%< 1.0%Requires acidic/basic aqueous washes to remove tetramethylurea and HOAt.
T3P (50% in EtOAc)1.5Pyridine (3.0)EtOAc4 hours85%< 0.1%Excellent; phosphonic acid byproducts are fully water-soluble.
COMU 1.2DIPEA (2.0)DMF2.5 hours86%< 1.5%Good; Oxyma byproducts are easily washed out.
EDC / HOBt 1.5 / 1.5DIPEA (3.0)DMF18 hours42%~ 4.5%Poor yield; sluggish kinetics lead to degradation and epimerization.

Data Analysis: HATU provides the fastest kinetics and highest yield due to the OAt ester's anchimeric assistance. However, T3P stands out for its near-zero epimerization and exceptionally clean workup, making it the premier choice for process scale-up. EDC/HOBt is fundamentally unsuited for this deactivated pyrazole, confirming literature observations regarding electron-deficient amines (3)[3].

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amidation using HATU

Causality Note: HATU can react directly with the amine to form a stable guanidinium byproduct if the carboxylic acid is not pre-activated (). Therefore, strict adherence to the order of addition is mandatory.

  • Pre-activation: Dissolve Fmoc-L-Phe-OH (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to deprotonate the carboxylic acid.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir for 10 minutes.

    • Validation Check: A color change to pale yellow indicates OAt ester formation. TLC (UV active) should confirm the consumption of the starting acid.

  • Coupling: Add 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.0 eq) dropwise as a solution in DMF.

  • Reaction: Stir at room temperature for 2 hours.

    • Validation Check: LC-MS should indicate >95% conversion to the desired product mass with minimal unreacted amine.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove HOAt), and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Low-Epimerization Amidation using T3P

Causality Note: Unlike HATU, T3P activation does not form guanidinylation byproducts. This allows all reagents to be mixed prior to activation, which minimizes the lifetime of the activated intermediate and prevents epimerization (2)[2].

  • Preparation: Suspend Fmoc-L-Phe-OH (1.2 eq) and 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (1.0 eq) in EtOAc (0.2 M).

  • Base Addition: Add Pyridine (3.0 eq). Pyridine is preferred over DIPEA with T3P for heterocyclic amines as it acts as a nucleophilic catalyst.

  • Activation: Dropwise add T3P (50% w/w solution in EtOAc, 1.5 eq).

  • Reaction: Stir at room temperature for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) will show the appearance of a new, less polar spot corresponding to the amide.

  • Workup: Add water directly to the reaction flask and stir vigorously for 15 minutes to hydrolyze any excess T3P. Separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. The phosphonic acid byproducts are highly water-soluble and partition completely into the aqueous phase.

Conclusion

For the amidation of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine, the electronic deactivation of the pyrazole core necessitates highly reactive coupling systems. HATU is the optimal choice for rapid, small-scale discovery chemistry where maximum yield and fast kinetics are desired. Conversely, T3P is highly recommended for process development and stereosensitive couplings due to its pristine epimerization profile and simplified aqueous workup.

References

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • JPT. (n.d.). Optimizing Peptide Coupling: Key Techniques: Understanding T3P as a Coupling Reagent. JPT.
  • NIH / PMC. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

As a Senior Application Scientist, I recognize that novel heterocyclic building blocks like 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine are critical in modern drug discovery and synthetic workflows. However, their sp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that novel heterocyclic building blocks like 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine are critical in modern drug discovery and synthetic workflows. However, their specific structural motifs demand rigorous safety and logistical planning. This guide provides a self-validating, step-by-step protocol for the safe operational handling and RCRA-compliant disposal of this specific pyrazol-amine, ensuring laboratory safety, environmental compliance, and operational excellence.

Chemical Profiling & Hazard Causality

To manage chemical waste effectively, we must first understand the molecular behavior of the compound and the causality behind its reactivity.

  • Structure-Activity Relationship in Waste: The molecule (C8H15N3O) features a pyrazole ring substituted with an electron-donating methyl group, a methoxypropyl chain, and a primary amine at the 3-position.

  • Basicity and Reactivity: The primary amine and the pyrazole nitrogen render this compound an organic base. According to established chemical safety guidelines in 1 [1], amines react vigorously with acyl halides, sulfonyl halides, and anhydrides. Waste containing this pyrazol-amine must be strictly segregated from these electrophilic reagents to prevent exothermic neutralization reactions or dangerous pressurization of waste containers.

  • Toxicity Profile: Like many low-molecular-weight heterocyclic amines, it poses risks of skin/eye irritation and potential aquatic toxicity. Under no circumstances should this compound or its rinsates be disposed of via sanitary sewers [4].

Waste Segregation & Storage Logic

Proper segregation is the cornerstone of laboratory safety. Because 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine contains no halogens, its pure form or solutions in standard hydrocarbon solvents default to the Non-Halogenated Organic Waste stream. However, if your extraction workflow utilizes dichloromethane (DCM) or chloroform, the resulting mixture must be classified as Halogenated Organic Waste to comply with 2 [2].

WasteWorkflow Gen Waste Generation (1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine) Check Halogenated Solvent Used? Gen->Check NonHal Non-Halogenated Organic Waste (Primary Route) Check->NonHal No Hal Halogenated Organic Waste (If mixed with DCM/Chloroform) Check->Hal Yes SAA Satellite Accumulation Area (SAA) Max 55 Gallons / Sealed Container NonHal->SAA Hal->SAA CAA Central Accumulation Area (CAA) Max 90 Days (LQG) SAA->CAA Transfer when full TSDF Licensed TSDF (High-Temperature Incineration) CAA->TSDF EPA RCRA Manifest

Fig 1: Decision tree and RCRA-compliant disposal workflow for pyrazol-amine waste.

Table 1: Chemical Segregation and Storage Parameters

ParameterSpecificationCausality / Regulatory Basis
Waste Classification Non-Halogenated Organic BaseContains C, H, N, O only; basic pH profile.
Container Material Glass or HDPEPrevents solvent degradation and chemical leaching.
Incompatible Waste Acids, Oxidizers, Acyl HalidesPrevents exothermic neutralization and gas evolution [1].
SAA Volume Limit 55 GallonsEPA RCRA Satellite Accumulation Area limit (40 CFR § 262.15) [2].
CAA Time Limit 90 Days (LQG) / 180 Days (SQG)EPA RCRA Central Accumulation Area regulations [7].
Operational Handling & Disposal Protocol

Trustworthiness requires a self-validating system. Follow these steps sequentially during and after your experiment to ensure absolute compliance and safety.

Phase 1: Point-of-Generation (Satellite Accumulation)

  • Container Selection: Select a pre-labeled, chemically compatible container (High-Density Polyethylene or amber glass). Ensure the label clearly states "Hazardous Waste - Non-Halogenated Organics" and explicitly lists the chemical name: 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine.

  • Transfer Process: Conduct all waste transfers inside a certified chemical fume hood to mitigate inhalation risks from any volatile solvents used in conjunction with the amine [6]. Always use a secondary containment tray to catch accidental drips.

  • Sealing and Validation: Immediately cap the container tightly after adding the waste. Funnels must never be left in the bottle mouth [1]. Verify the seal by gently checking the cap resistance; this prevents volatile emissions and complies with EPA closed-container regulations [2].

Phase 2: Central Accumulation & Manifesting 4. Transfer to CAA: Monitor the volume of the SAA container weekly. Once it reaches its volume limit (or the 55-gallon RCRA threshold), transfer it to the facility's Central Accumulation Area (CAA) within 3 consecutive days [3]. 5. Waste Profiling: Environmental Health and Safety (EHS) personnel must profile the waste prior to shipment. Depending on the co-solvents used with the pyrazol-amine, assign the appropriate EPA waste codes (e.g., D001 for ignitability if mixed with flammable solvents) [7]. 6. Final Disposal: Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most environmentally sound destruction method for heterocyclic amines is high-temperature incineration, which breaks down the compound into CO2, H2O, and NOx (with environmental scrubbers handling the nitrogen oxides) [4].

Emergency Spill Response Protocol

In the event of a localized spill of the pure compound or its solutions, execute the following validated recovery steps:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood is operating at maximum exhaust to clear any aerosolized particles.

  • Neutralize/Absorb: Do not use combustible materials like sawdust. Apply a chemically inert absorbent pad or vermiculite, starting from the perimeter of the spill and working inward to absorb the liquid base.

  • Collect: Sweep the saturated absorbent using non-sparking tools and place it into a heavy-duty hazardous waste bag or a dedicated HDPE bucket.

  • Label & Dispose: Treat all spill cleanup materials as hazardous waste. Label the container as "Spill Debris containing 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine" and route it immediately through the standard CAA process [5].

References
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Hong Kong University of Science and Technology (Hosted Excerpt).
  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA.
  • Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA.
  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." Environmental Marketing Services.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS.
  • National Institutes of Health (NIH). "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf.
  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policy Statements.

Sources

Handling

Personal protective equipment for handling 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system. Handling highly functionalized heterocyclic building blocks like 1-(2-methoxypropyl)-4-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system. Handling highly functionalized heterocyclic building blocks like 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine requires a deep understanding of its physicochemical behavior. By understanding why a chemical behaves the way it does, we can implement precise Personal Protective Equipment (PPE) and operational controls that eliminate guesswork.

This guide provides researchers and drug development professionals with a self-validating, step-by-step methodology for the safe handling, operational logistics, and disposal of this specific pyrazole-amine derivative.

Part 1: The Causality of PPE Selection & Risk Assessment

Standard laboratory PPE is insufficient for complex pyrazole-amines. The structural features of 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine dictate specific, non-negotiable safety countermeasures:

  • The Amine Moiety (-NH2) : Primary amines are inherently basic and nucleophilic. Upon contact with the moisture of the skin or eyes, they undergo rapid hydrolysis, causing localized saponification of lipid bilayers and severe chemical burns [1]. This necessitates high-barrier nitrile or butyl rubber gloves, as standard latex offers zero chemical resistance to organic bases.

  • The Methoxypropyl Tail : This ether-containing aliphatic chain significantly increases the molecule's lipophilicity. Highly lipophilic compounds bypass the stratum corneum (the skin's outer layer) more efficiently than their hydrophilic counterparts, accelerating systemic absorption.

  • The Pyrazole Core : Pyrazole derivatives have been associated with specific organ toxicities (e.g., spleen and thyroid) upon prolonged or repeated exposure [2]. Inhalation of aerosolized dust during weighing is the primary vector for systemic exposure, mandating the use of a certified chemical fume hood.

Quantitative Safety Specifications
ParameterEstimated Value / CharacteristicMechanistic Safety ImplicationRequired PPE / Engineering Control
Physical State Solid / Crystalline PowderProne to aerosolization during transfer and weighing.Chemical fume hood (Face velocity: 80-120 fpm).
Basicity (pKa) ~4.0 - 5.0 (Amine dependent)Corrosive to mucous membranes; causes lipid saponification.Splash goggles (ANSI Z87.1) + Face shield.
Lipophilicity Enhanced by methoxypropylRapid dermal absorption and systemic distribution.Double-layer nitrile gloves (≥8 mil outer).
Toxicity Acute Oral/Dermal ToxicityPotential organ toxicity upon repeated exposure [2].Dedicated flame-resistant lab coat.

Part 2: Chemical Handling Workflow & Hazard Mitigation

G A Pre-Handling: Fume Hood & PPE Validation B Primary Containment: Chemical Transfer A->B Flow >100 fpm Verified C Active Operations: Weighing & Solubilization B->C Double-Gloved & Shielded D Decontamination: Surface Neutralization C->D Post-Reaction Cleanup E Waste Disposal: Segregated Organic Stream C->E Spills/Excess Reagent D->E Aqueous/Organic Split

Workflow for the safe handling and disposal of pyrazole-amine derivatives.

Part 3: Self-Validating Experimental Protocols

A robust safety protocol must be self-validating—meaning the system inherently proves it is safe before you proceed to the next step[3]. Follow this step-by-step methodology when handling 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine:

Step 1: Fume Hood Certification & Setup
  • Action : Activate the chemical fume hood and set the sash to the operational height (typically 18 inches). Clear the hood of unnecessary clutter to prevent airflow turbulence.

  • Causality : Aerosolized pyrazole-amine dust presents a severe inhalation hazard. The hood provides a negative pressure barrier that captures particulates before they reach your breathing zone.

  • Validation Check : Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). Tape a small piece of Kimwipe to the bottom of the sash; it must pull inward steadily. If the tissue flutters outward or the monitor reads <80 fpm, the system is compromised. Do not proceed.

Step 2: Strategic PPE Donning
  • Action : Don a flame-resistant lab coat, chemical splash goggles, and double-layer gloves (Inner: standard 4-mil nitrile; Outer: 8-mil extended-cuff nitrile).

  • Causality : The methoxypropyl group enhances dermal penetration. Double-gloving creates a temporal buffer; if the outer glove is breached by a carrier solvent (e.g., DMSO or DCM), the inner glove protects the skin while you safely doff the outer layer.

  • Validation Check : Perform a visual and tactile inspection of the outer gloves. Inflate them slightly by trapping air and squeezing to check for micro-punctures. A compromised glove will deflate and must be discarded immediately.

Step 3: Active Handling & Solubilization
  • Action : Uncap the reagent bottle only when fully inside the validated fume hood. Use an anti-static weighing spatula to transfer the powder. Cap the vial immediately after transfer.

  • Causality : Static electricity can cause fine amine powders to repel and scatter, contaminating the workspace. Anti-static tools neutralize this charge, ensuring the lipophilic powder remains contained.

  • Validation Check : Observe the powder during transfer. If the powder "jumps" or clings aggressively to the spatula, stop. Wipe the exterior of the receiving vessel with a static-reduction cloth before resuming.

Step 4: Surface Decontamination & Waste Segregation
  • Action : Wipe down the balance and fume hood surfaces with a 1% acetic acid solution, followed by a 70% ethanol wipe. Dispose of all contaminated consumables in a dedicated, clearly labeled solid organic waste container.

  • Causality : The basic amine is neutralized and protonated by the mild acetic acid, converting it into a highly water-soluble salt. This prevents residual chemical transfer. Ethanol then removes any remaining lipophilic organic residue.

  • Validation Check : Swipe the cleaned area with a pH indicator strip moistened with DI water. The strip must read neutral (pH ~7). If it reads basic (pH >8), residual amine is present. Repeat the acidic wipe.

References

  • Working with Chemicals - Prudent Practices in the Laboratory. National Research Council (NIH). Available at:[Link]

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